Octathiocane

Catalog No.
S589550
CAS No.
10544-50-0
M.F
S8
M. Wt
256.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octathiocane

CAS Number

10544-50-0

Product Name

Octathiocane

IUPAC Name

octathiocane

Molecular Formula

S8

Molecular Weight

256.5 g/mol

InChI

InChI=1S/S8/c1-2-4-6-8-7-5-3-1

InChI Key

JLQNHALFVCURHW-UHFFFAOYSA-N

SMILES

S1SSSSSSS1

solubility

For more Solubility (Complete) data for Sulfur, Elemental (13 total), please visit the HSDB record page.
Insoluble in water; slightly soluble in ethanol, benzene, ethyl ether; soluble in carbon disulfide /Sulfur (rhombic)/
Insoluble in water; slightly soluble in ethanol, benzene, ethyl ether; soluble in carbon disulfide /Sulfur (monoclinic)/
Insoluble in water. Sparingly soluble in alcohol, in ether; soluble in carbon disulfide (one gram/2 mL), in toluene
Liquid ammonia (anhydrous) dissolves 38.5% sulfur at -78 °C; acetone dissolves 2.65% at 25 °C; methylene iodide dissolves 9.1% at 10 °C; chloroform dissolves about 1.5% at 18 °C
Soluble in carbon disulfide, benzene, warm aniline and carbon tetrachloride, and liquid ammonia.
Solubility in water: none

Synonyms

cyclooctasulfur

Canonical SMILES

S1SSSSSSS1

Quantitative Structural Data of Crown Cyclo-S₈

Author: Smolecule Technical Support Team. Date: February 2026

Structural Feature Value Description
Molecular Formula S₈ Cyclic octasulfur molecule [1]
Ring Conformation Puckered "Crown" Non-planar, puckered ring structure [1]
S–S Bond Length 203.7 pm Length of each sulfur-sulfur bond [1]
S–S–S Bond Angle 107.8° Angle between three adjacent sulfur atoms [1]
Dihedral Angle 98° Angle defining the "puckering" of the ring [1]
Crystal System (α-S₈) Orthorhombic The most commonly encountered polymorph in nature [1]

Experimental Characterization and Protocols

The crown conformation of cyclo-S₈ can be identified and studied using several analytical techniques. Here are the standard experimental protocols for its preparation and characterization.

Protocol 1: Crystallization of α-Sulfur (Orthorhombic S₈)

This protocol yields the most stable and commonly found form of cyclo-S₈ [1].

  • Dissolution: Dissolve commercially available roll sulfur or flowers of sulfur in carbon disulfide (CS₂) at room temperature. A typical concentration is 35.5 g of sulfur per 100 g of CS₂ [1].
  • Filtration: Filter the solution to remove any insoluble, polymeric sulfur components [1].
  • Crystallization: Allow the filtered solution to evaporate slowly at ambient temperature.
  • Harvesting: Collect the resulting greenish-yellow, orthorhombic crystals of α-S₈. The greenish-yellow color is characteristic of pure α-S₈; commercial samples often appear yellower due to traces of S₇ [1].
Protocol 2: Preparation of β-Sulfur (Monoclinic S₈)

This polymorph also consists of crown S₈ rings but is only stable above 95.3°C [1].

  • Melting: Melt elemental sulfur.
  • Crystallization: Allow the molten sulfur to crystallize at a temperature of 100°C.
  • Quenching: Cool the crystallized product rapidly to slow down the conversion to the more stable α-sulfur [1].
  • Note: The β-S₈ polymorph has a lower density and a monoclinic crystal structure, but the molecular S₈ ring retains the crown conformation [1].
Characterization Techniques
  • X-ray Crystallography: This is the definitive method for determining the precise bond lengths, angles, and dihedral angles of the S₈ ring within a crystal lattice, confirming the crown structure [1].
  • High-Performance Liquid Chromatography (HPLC): Sulfur allotropes, including cyclo-S₈, can be manipulated in solutions of organic solvents and analyzed by HPLC to confirm the presence and purity of the S₈ rings [1].
  • Raman Spectroscopy: Used to characterize different sulfur allotropes and polymorphs based on their vibrational signatures [2].

Crown Conformation Molecular Diagram

The following diagram visualizes the puckered crown conformation of the cyclo-S₈ molecule, illustrating its atomic connectivity and three-dimensional structure.

Crown_S8 S1 S1 S2 S2 S1->S2 S3 S3 S2->S3 S4 S4 S3->S4 S5 S5 S4->S5 S6 S6 S5->S6 S7 S7 S6->S7 S8 S8 S7->S8 S8->S1

(Diagram note: The diagram represents the puckered "crown" structure of the S₈ ring, with alternating sulfur atoms positioned on different planes to create the characteristic non-planar conformation.)

Importance and Research Context

Understanding the crown S₈ structure is vital in several research fields. In lithium-sulfur batteries, the breakdown of the S₈ ring upon discharge is a key electrochemical process. Research shows that using carbonate-based electrolytes can force a solid-phase reaction where S₈ transforms directly to Li₂S, avoiding problematic polysulfide intermediates and improving battery life [3]. In materials science, the γ-form of S₈ (rosickyite) has been stabilized in carbon fiber and tested as a cathode material, where it was observed to suppress polysulfide formation [1].

References

polymorphs of octathiocane alpha beta gamma sulfur

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts of Octasulfur Polymorphs

Octasulfur (S₈), systematically named cyclo-octasulfur or octathiocane, is the most common allotrope of sulfur and is widely used in industrial chemistry [1]. It consists of rings of eight sulfur atoms in a crown conformation.

The substance is known to crystallize in several polymorphic forms, including the alpha (α)-sulfur, beta (β)-sulfur, and gamma (γ)-sulfur allotropes [1]. Understanding these solid forms is critical because different polymorphs can exhibit significant variations in physical and chemical properties, which directly impact the performance and processability of a material or active pharmaceutical ingredient (API) [2] [3].

The table below summarizes the general information available for these polymorphs.

Polymorph Stability & Formation Conditions Key Characteristics
α-Sulfur Information missing from search results Information missing from search results
β-Sulfur Stable between 96-115 °C at 100 kPa; formed by slow crystallization of liquid λ-sulfur [1]. A monoclinic crystal form [1].
γ-Sulfur Obtained by quenching liquid λ-sulfur; the only known method to obtain pure γ-sulfur is crystallization from solution [1]. A crystalline form distinct from α and β [1].
λ-Sulfur The liquid form of octasulfur [1]. Not a solid polymorph.

Experimental Protocols for Polymorph Characterization

For researchers, the identification and characterization of polymorphs are essential steps. Powder X-ray Diffraction (PXRD) is a primary, non-destructive technique extensively used for this purpose [2] [4]. The following workflow outlines a standard PXRD experiment for polymorph identification.

Start Sample Preparation A Grind sample to fine powder Start->A B Load powder into sample holder A->B C Place holder in PXRD instrument B->C D Direct monochromatic X-ray beam at sample C->D E Collect diffracted X-rays at various angles D->E F Generate Diffraction Pattern (Intensity vs. 2θ) E->F G Data Interpretation and Analysis F->G

Workflow for PXRD-based polymorph identification.

Detailed PXRD Methodology
  • Sample Preparation: The drug sample is comminuted into a fine powder. This is crucial as a finer powder facilitates the generation of more accurate and reproducible diffraction patterns [2].
  • Data Collection: The powdered sample is placed in the PXRD instrument. A monochromatic X-ray beam (e.g., from a Copper anode producing Cu Kα radiation) is directed at the powder [4]. The X-rays interact with the crystal lattice and are scattered. The diffracted X-rays are collected by a detector at various angles [2].
  • Data Interpretation: The interaction produces a diffraction pattern, which is a plot of intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for each crystal structure [2] [4]. Each polymorph will produce a distinct set of peaks based on its unique crystal lattice and the distances between planes of atoms (dhkl), as defined by Bragg's law: nλ = 2dhklsinθ [4]. By comparing the diffraction patterns of unknown samples to reference standards, researchers can confirm the identity of the polymorphic form [2].
Advantages of PXRD in Polymorph Analysis
  • High Resolution and Sensitivity: PXRD can distinguish between highly similar polymorphs and is effective for the quantitative analysis of polymorphic mixtures [2].
  • Non-Destructive Analysis: The technique does not alter or destroy the sample, making it ideal for analyzing valuable solid-state drugs and formulations [2] [4].
  • Broad Applicability: It provides reliable results for powdered drugs, tablet formulations, and other solid samples across various stages of research and quality control [2].

Key Implications for Drug Development

The control of polymorphism is not merely an academic exercise; it has direct and significant consequences in pharmaceutical development.

  • Solubility and Bioavailability: Different polymorphs exhibit varying aqueous solubility due to differences in molecular packing. Polymorphs with looser molecular arrangements tend to have higher solubility, which can lead to faster drug release and higher bioavailability—a critical factor for therapeutic effectiveness [2].
  • Stability: Polymorphs respond differently to environmental factors like temperature and humidity. Selecting a stable polymorph is essential for ensuring the drug's shelf life and maintaining its potency during storage and transportation [2].
  • Regulatory and Manufacturing Control: Regulatory agencies require comprehensive polymorph characterization for new drug approvals [2]. During manufacturing, processes like grinding or tablet compression can induce unintended polymorphic transformations, necessitating real-time monitoring using techniques like PXRD to ensure product consistency and quality [2] [3].

Guidance for Further Research

To build a complete technical profile of octasulfur polymorphs, you may need to pursue the following avenues:

  • Consult Specialized Databases: Deepen your research by searching crystallographic databases such as the Cambridge Structural Database (CSD) for published single-crystal structures of α-, β-, and γ-sulfur, which would contain precise unit cell parameters and atomic coordinates.
  • Expand Technical Literature Search: Use academic search engines to find primary research articles on "sulfur polymorphism," "crystal structure of β-sulfur," or similar specific terms. Patents can also be a source of detailed synthetic procedures.
  • Leverage Complementary Techniques: As noted in the search results, other techniques like Raman spectroscopy, Differential Scanning Calorimetry (DSC), and solid-state NMR are also used in conjunction with PXRD to provide a comprehensive understanding of polymorphic properties [2] [3].

References

solubility of octathiocane in different solvents

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Octathiocane

Octasulfur (S₈), systematically named This compound, is the most common and stable allotrope of sulfur at room temperature [1].

  • Chemical Structure: It consists of a crown-shaped ring of eight sulfur atoms [1].
  • Physical Properties: It appears as vivid, yellow, translucent crystals. It has a melting point of 119 °C and a boiling point of 444.6 °C [1].
  • Industrial Relevance: It is a major industrial chemical, recovered from volcanic sources and as a product of the Claus process in petroleum refineries [1].

Strategies for Solubility Investigation

In the absence of direct experimental data, here are two reliable pathways you can take to investigate its solubility.

Computational Prediction with Modern Tools

For preliminary screening, computational models can provide fast and reasonably accurate solubility predictions. A recent advance is the FASTSOLV model, designed specifically for predicting solubility in organic solvents at arbitrary temperatures [2].

  • Model Capabilities: It predicts the logarithm of solubility (log S) and is reported to be highly accurate for new, unseen solutes [2].
  • Accessibility: The model is open-source and freely accessible. You can use it via a Python package (pip install fastsolv) or through a web interface at fastsolv.mit.edu [2].
  • Application: You can input the SMILES string for cyclooctasulfur (S1SSSSSSS1) [1] and your solvents of interest to obtain quantitative solubility estimates to guide your experimental planning.
Experimental Determination and Protocols

For definitive results, experimental measurement is essential. The table below outlines the core principles and challenges of solubility measurement, which are critical for designing your own protocol [3].

Aspect Description & Consideration
Solubility Types Thermodynamic: Maximum amount of the most stable crystalline form in equilibrium with the solution. Kinetic (Precipitation): Concentration when a precipitate first appears; higher throughput but can overestimate true solubility [3].
Key Challenges Achieving true solid-solution equilibrium; ensuring the polymorphic form is consistent; avoiding supersaturation; preventing adsorption of the solute to filters or container surfaces [3].
Measurement Techniques Conventional shake-flask method; high-throughput assays using ultraviolet (UV) absorption, nephlometry, or Nuclear Magnetic Resonance (NMR) [3].

Proposed Experimental Workflow

Based on standard practices in the field, here is a logical workflow you could adopt for determining this compound's solubility. The following diagram maps out this proposed process.

G Proposed Experimental Workflow for Solubility Start Start: Define Solvent List Prep Sample Preparation Start->Prep  Solvent  Selection Equil Equilibration (Agitation & Temp Control) Prep->Equil Separ Phase Separation (Centrifugation/Filtration) Equil->Separ  Achieve  Equilibrium Analy Concentration Analysis (UV, NMR, etc.) Separ->Analy  Obtain Clear  Supernatant/Filtrate Data Data Recording & Quality Check Analy->Data  Measure Solute  Concentration Data->Prep  Data Invalid  or Outlier Rev Review & Finalize Solubility Table Data->Rev  Data Valid Comp Computational Screening (FASTSOLV Model) Comp->Start  Prioritize  Solvents

A flowchart for determining this compound solubility, integrating computational and experimental methods.

Key Considerations for Your Research

When you proceed with your investigation, please keep the following points in mind:

  • Solvent Selection: Start with solvents of varying polarity (e.g., carbon disulfide, toluene, alcohols) as sulfur's solubility is known to be high in non-polar solvents like CS₂.
  • Temperature Control: Solubility is highly temperature-dependent. Ensure precise temperature control for both your equilibration steps and any analytical measurements [2] [3].
  • Polymorphism: Be aware that octasulfur can crystallize in different polymorphic forms (α-sulfur, β-sulfur, γ-sulfur), which can have subtle differences in solubility. The characterization of the solid phase used is crucial [1] [3].
  • Data Variability: Acknowledge that inter-laboratory measurements of solubility can have a standard deviation of 0.5 to 1.0 log units. This represents a practical limit on the discernible accuracy of any measurement or prediction [2].

References

recrystallization of sulfur from toluene carbon disulfide

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Comparison and Selection

The table below compares key solvents for sulfur recrystallization. Carbon disulfide is noted for reference but is not recommended for general use due to significant hazards [1].

Solvent Sulfur Solubility (Cold) Sulfur Solubility (Hot) Boiling Point Safety Notes Advantages & Disadvantages

| Xylene | ~30 g/L (at 30°C) [1] | ~170 g/L (at 87°C) [1] | ~140°C [1] | Flammable, harmful if inhaled or on skin [1] | Advantages: High boiling point allows dissolution of more sulfur; cheap and easily available [1]. Disadvantages: Requires good ventilation or a fume hood [1]. | | Toluene | Information Missing | Similar to xylene at same temperature [1] | ~110°C [1] | Flammable, harmful if inhaled or on skin [1] | Advantages: Effective solvent for sulfur [1]. Disadvantages: Lower boiling point than xylene, thus less sulfur can be dissolved per volume [1]. | | Carbon Disulfide | Very soluble [1] | Very soluble [1] | ~46°C | Highly flammable, highly toxic [1] | Advantages: Excellent solvent for sulfur at room temperature [1]. Disadvantages: High toxicity and fire risk make it a poor candidate for recrystallization [1]. |

Detailed Experimental Protocol: Sulfur Recrystallization from Xylene

This protocol is adapted from a comprehensive guide and is the recommended method for its safety and efficacy [1].

Supplies
  • Sulfur powder: 9 g [1]
  • Xylene: 75 mL [1]
  • Equipment: 250 mL conical flask, hotplate with magnetic stirrer, thermometer, stir bar, aluminum foil, filter paper, glass funnel [1].
Step-by-Step Procedure
  • Safety Precautions: Perform all steps in a well-ventilated area or a fume hood. Xylene is highly flammable and its vapors are harmful. Do not use open flames. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses [1].
  • Dissolution: Place a stir bar and 9 g of sulfur powder into the 250 mL conical flask. Add 75 mL of xylene. Cover the flask loosely with aluminum foil to minimize vapor escape while preventing pressure buildup. Place the flask on the hotplate. With stirring, heat to 130-150°C until the sulfur completely dissolves, forming a bright yellow solution. Do not exceed 130°C as this is close to xylene's boiling point [1].
  • Hot Filtration (Optional): If using non-lab grade sulfur that leaves insoluble impurities, perform a hot gravity filtration. Warm the funnel and filter paper first to prevent premature crystallization of sulfur, which can clog the filter. Do not use vacuum filtration [1].
  • Crystallization: Allow the solution to cool slowly to room temperature, undisturbed. Rhombic crystals of α-sulfur will form. For higher yield, you may place the flask in an ice bath after it reaches room temperature. Do not use a refrigerator, as it is not designed for solvents [1].
  • Product Isolation: Once crystallization is complete, carefully decant the leftover xylene. Collect the crystals via vacuum filtration. Rinse the crystals with a small amount of fresh, cold xylene to remove impurities. Allow the crystals to dry on the filter paper by drawing air through them or by evaporating the remaining solvent [1].
  • Yield Calculation: Weigh the dried, purified sulfur crystals. The expected yield is approximately 80% [1].

Application Note: Toluene-Based Method

The procedure for toluene is similar to that for xylene, with one critical adjustment [1]:

  • Temperature Control: Since toluene has a lower boiling point (~110°C), the dissolution temperature must be carefully controlled below this point. This lower operating temperature means that, for a given volume of solvent, less sulfur can be dissolved compared to xylene [1].

Critical Safety Notes

  • Ventilation is Mandatory: All procedures must be conducted in a well-ventilated area or fume hood due to solvent vapors [1].
  • Heating Precautions: Never heat the system in a closed container to avoid explosion risks [1].
  • Carbon Disulfide Warning: Due to its high toxicity (toxicological properties similar to benzene) and extreme flammability, carbon disulfide is not recommended for routine recrystallization [1].

Research Context: Sulfur Infiltration in Battery Cathodes

Recent research on lithium-sulfur batteries compares different physical sulfur infiltration methods. While not classical recrystallization, the dissolution-crystallization (DC) method is relevant. The table below summarizes the performance of these methods for context.

Infiltration Method Key Characteristics Reported Initial Discharge Capacity Capacity Retention
Ball Milling (BM) Dry, physical mixing; most balanced performance [2] 816 mAh g⁻¹ [2] 68% [2]
Dissolution-Crystallization (DC) Uses solvent (e.g., CS₂) to dissolve sulfur for incorporation [2] Information Missing ~60% [2]
Melt Diffusion (MD) Heats sulfur above its melting point for infusion [2] Information Missing ~60% [2]
Chemical Precipitation (ChP) Involves a chemical reaction to precipitate sulfur [2] Information Missing 55% [2]

Workflow Visualization

The following diagram illustrates the decision-making workflow for selecting a recrystallization method, based on the information presented above.

G Start Start: Need to Purify Sulfur SafetyCheck Primary Concern: Is a fume hood available? Start->SafetyCheck NotRecommended Not Recommended Due to high toxicity and flammability SafetyCheck->NotRecommended No SolventQuestion Which solvent to use? SafetyCheck->SolventQuestion Yes UseXylene Use Xylene Method UseToluene Use Toluene Method (Lower boiling point) BoilingPointQ Is a higher boiling point needed to dissolve more sulfur? SolventQuestion->BoilingPointQ BoilingPointQ->UseXylene Yes BoilingPointQ->UseToluene No

Protocol Notes

  • Solvent Recovery: The xylene decanted after crystallization can be saved and reused for future recrystallization, reducing waste and cost [1].
  • Crystal Form Control: The crystalline form (allotrope) of sulfur can be controlled by temperature. Heating sulfur above 95.3°C during dissolution favors the formation of β-sulfur (needle-like crystals) upon rapid cooling. Keeping the dissolution temperature below 95.3°C and cooling slowly favors the formation of α-sulfur (rhombic crystals) [1].
  • Purity vs. Yield: Using an ice bath increases yield but may decrease purity, as it can trap more impurities within the rapidly forming crystals. Slow cooling generally produces purer, larger crystals [1].

References

Chemical Background of Polymeric Sulfur and Cyclooctasulfur

Author: Smolecule Technical Support Team. Date: February 2026

To establish a foundation for the protocol, it is essential to understand the relationship between the different sulfur allotropes.

  • Cyclooctasulfur (S₈): This is the most common and thermodynamically stable form of sulfur at room temperature, forming orthorhombic crystals [1]. It is a ring-shaped molecule [2].
  • Polymeric Sulfur (Catenasulfur, S∞): When molten sulfur is heated above 160°C, it undergoes polymerization, becoming a highly viscous liquid composed of long helical chains of sulfur atoms [1]. If this viscous melt is rapidly quenched (e.g., by pouring into cold water), it solidifies into a rubbery, plastic form of sulfur that is metastable at room temperature [1].

The process of "thermal decomposition of polymeric sulfur to cyclooctasulfur" is essentially the depolymerization of these metastable chains and their re-organization into the stable S₈ rings.

Suggested Experimental Workflow

Based on general principles of polymer and thermal analysis, the following workflow outlines the key steps for studying this transformation. You would need to develop specific parameters (e.g., temperatures, heating rates) through experimentation.

G Experimental Workflow for Sulfur Transformation Study Start Start: Prepare Polymeric Sulfur A1 Heat elemental sulfur above 160°C Start->A1 A2 Quench melt rapidly in cold water A1->A2 B Characterize Initial State (TGA, DSC, PXRD) A2->B C Apply Controlled Thermal Treatment B->C D Characterize Final Product (TGA, DSC, PXRD, SEM) C->D End Analyze Data & Draw Conclusions D->End

Recommended Characterization Techniques

The following thermal and structural analysis methods are critical for monitoring the decomposition and transformation process. These are standard techniques referenced in materials science literature [3] [4].

Technique Primary Measurable Parameters Utility in Studying Sulfur Transformation
Thermogravimetric Analysis (TGA) Mass loss, decomposition onset temperature, thermal stability [4]. Determines the temperature at which polymeric sulfur decomposes and loses mass, confirming stability up to ~220°C [3].
Differential Scanning Calorimetry (DSC) Glass transition (T𝑔), melting point, crystallization temperature, reaction enthalpies [4]. Identifies the endothermic melting of S₈ rings (~115-120°C) and exothermic crystallization of polymeric sulfur back to S₈ [1].
Powder X-ray Diffraction (PXRD) Crystalline phases, atomic structure, amorphous content [3]. Distinguishes between the amorphous pattern of polymeric sulfur and the sharp diffraction peaks of crystalline cyclooctasulfur [3].
Scanning Electron Microscopy (SEM) Surface morphology, microstructure, crystal formation [3]. Visualizes the appearance of sulfur microcrystals as the polymeric material transforms into the cyclic S₈ form [3].

Practical Considerations & Challenges

Working with polymeric sulfur involves specific challenges that your protocols should address:

  • Metastability: The plastic, polymeric form is metastable and will spontaneously revert to the orthorhombic S₈ form over time (from days to a month) [1]. Experimental timelines should account for this.
  • Temperature Control: The polymerization and depolymerization processes are highly temperature-dependent [1]. Precise control of heating rates and maximum temperatures during both the synthesis of the polymeric precursor and its subsequent thermal analysis is crucial for reproducible results.
  • Sample Purity: The presence of impurities can significantly accelerate the breakdown of metastable sulfur allotropes like S₆, and likely affects polymeric sulfur as well [1]. The purity of starting materials should be documented.

References

octathiocane extraction from Acid Mine Drainage AMD

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Basis

Octathiocane (S₈), the commercially valuable and pharmaceutically active form of sulfur, can be precipitated from Acid Mine Drainage (AMD) under specific reducing conditions. Its extraction is economically attractive for cosmetic and pharmaceutical applications as an antiseptic and disinfectant [1]. The process relies on the microbial reduction of sulfate in AMD to sulfide, which subsequently precipitates as elemental sulfur in basic reducing environments like wetlands [1].

The core chemical process involves the oxidation of pyrite (FeS₂), the primary sulfide mineral in mine waste. This oxidation, catalyzed by bacteria like Acidithiobacillus ferrooxidans, releases acidity, ferrous iron (Fe²⁺), and sulfate (SO₄²⁻) [2] [3]. The general reaction sequence is as follows:

  • Initial Oxidation: 2FeS₂ + 7O₂ + 2H₂O → 2Fe²⁺ + 4SO₄²⁻ + 4H⁺
  • Iron Oxidation: 4Fe²⁺ + O₂ + 4H⁺ → 4Fe³⁺ + 2H₂O
  • Further Pyrite Oxidation & Hydrolysis: Fe³⁺ further oxidizes pyrite and hydrolyzes to form ferric hydroxide (Fe(OH)₃), releasing more acidity [2].

Predictive Modeling for Sulfate Estimation

Accurate prediction of sulfate levels is crucial for designing efficient extraction experiments. Traditional analytical methods are often time-consuming, expensive, and result in missing data points [1]. Machine Learning (ML) provides a fast, cost-effective alternative.

Recommended ML Protocol
  • Data Collection & Preprocessing: Gather a historical AMD water quality dataset. Key parameters must include Sulfate (mg/L), Iron (mg/L), Temperature (°C), and Total Dissolved Solids (mg/L), as these are highly correlated to sulfate levels [1]. Clean the data by handling missing values and outliers.
  • Model Training & Evaluation:
    • Train a suite of individual ML regressors, including Linear Regression (LR), LASSO, Ridge, K-Neighbors, Support Vector Regression, Decision Tree, and Random Forest.
    • Evaluate models using Mean Squared Error (MSE), Mean Absolute Error (MAE), and R-squared (R²).
  • Ensemble Stacking:
    • Select the top 7 best-performing individual models.
    • Use a Linear Regression model as a meta-learner to combine the predictions of these base models optimally [1].
  • Validation: Validate the final Stacking Ensemble model on a held-out test set to confirm its predictive performance before deployment.

Extraction and Remediation Workflow

The following diagram illustrates the core workflow from AMD formation to this compound extraction, integrating predictive modeling and remediation strategies.

workflow start AMD Formation (Pyrite Oxidation) char AMD Characterization (pH, Fe, SO₄²⁻, TDS) start->char ml Sulfate Level Prediction (Stacking Ensemble ML Model) treat Active Treatment (Chemical Precipitation, Adsorption) ml->treat Informs Design char->ml Data Input prevent Prevention & Control (Engineered Covers, Blending, Underwater Storage) prevent->treat Source Mitigation recover By-product Recovery Zone treat->recover end This compound (S₈) Precipitation (Basic Reducing Conditions) recover->end

Detailed Experimental Protocols

Protocol 1: AMD Source Mitigation via Engineered Covers The objective is to prevent AMD formation at its source by limiting oxygen and water contact with sulfide-bearing tailings [3] [4].

  • Material Selection: Use locally available low-permeability materials such as compacted clay, or synthetic geomembranes [3].
  • Site Preparation: Grade the surface of the tailings pile to ensure uniform compaction and drainage.
  • Cover Installation: Place a minimum 30 cm layer of compacted clay over the tailings. Alternatively, install a certified HDPE geomembrane.
  • Vegetative Layer (Optional): Add a topsoil layer and seed with native, acid-tolerant plant species to prevent erosion.
  • Performance Monitoring: Install piezometers and groundwater monitoring wells to track water table levels and water quality (pH, sulfate, conductivity) quarterly [4].

Protocol 2: Sulfate Removal via Chemical Precipitation The objective is to actively treat AMD by raising its pH and precipitating metals and sulfate, creating favorable conditions for subsequent this compound recovery.

  • Reagent Preparation: Prepare a 10% (w/v) slurry of hydrated lime (Ca(OH)₂) or limestone (CaCO₃) in deionized water [3].
  • Rapid Mix: In a stirred tank reactor, add the alkaline slurry to a known volume of AMD while mixing rapidly (150-200 rpm) to achieve a target pH of 9.0-10.5.
  • Flocculation & Sedimentation: Reduce mixing speed to 20-40 rpm. Add a anionic polymer flocculant (e.g., 0.5 mg/L) to promote the formation of larger settleable flocs (e.g., gypsum, metal hydroxides). Allow the mixture to settle for 2-4 hours [3].
  • Sludge Handling: Decant the treated supernatant and dewater the settled sludge via filter press. Analyze the supernatant for residual sulfate and metal concentrations.

Protocol 3: this compound Precipitation in a Bioreactor The objective is to reduce sulfate to sulfide and precipitate this compound in a controlled, basic reducing environment.

  • Bioreactor Setup: Use a sealed, baffled reactor with ports for sampling, gas inlet/outlet, and pH/ORP probes. Sparge the system with nitrogen gas to establish an anaerobic environment (ORP < -100 mV).
  • Inoculation and Feeding: Inoculate the reactor with sulfate-reducing bacteria (e.g., Desulfovibrio species) and feed with a carbon source (e.g., lactate, ethanol) and the treated AMD effluent from Protocol 2.
  • pH Control: Maintain the reactor pH at 8.0-8.5 using a bicarbonate buffer (e.g., NaHCO₃) to favor the precipitation of elemental sulfur (S₈) over dissolved hydrogen sulfide (H₂S) [1].
  • Product Harvesting: After a suitable retention time (e.g., 5-10 days), collect the precipitated this compound by centrifugation or filtration. Wash the product with deionized water and dry at low temperature (<40°C).

Analytical and Quality Control Methods

Analysis Recommended Method Quality Control
Sulfate (SO₄²⁻) Ion Chromatography (IC) Use certified reference materials (CRMs) [1]
Iron Speciation (Fe²⁺/Fe³⁺) Spectrophotometry (Ferrozine assay) Calibrate with standard curves
Elemental Sulfur (S₈) High-Performance Liquid Chromatography (HPLC) Validate method with pure S₈ standard
General Water Quality pH, EC, TDS meters Daily calibration of probes

Conclusion and Future Prospects

This protocol outlines a robust methodology for predicting sulfate levels and extracting valuable this compound from AMD. The integration of advanced machine learning for process optimization and the use of circular economy principles by employing waste materials for treatment [5] represent the future of sustainable mining-related waste management.

References

Application Notes and Protocols: Machine Learning Prediction of Sulphate Levels in Acid Mine Drainage for Octathiocane Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Acid Mine Drainage (AMD) represents a significant environmental challenge worldwide, characterized by its low pH and high concentrations of sulphate and heavy metals. The prediction of sulphate levels in AMD is crucial for environmental management and resource recovery, particularly for extracting octathiocane (S₈), the commercially valuable form of elemental sulfur with applications in pharmaceutical and industrial sectors. Traditional methods for sulphate quantification, including turbidity measurements, ion chromatography, and spectrophotometry, are time-consuming, expensive, and require specialized equipment and hazardous chemicals [1]. These limitations often result in missing sulphate concentration data in large AMD datasets, hampering efforts to design efficient this compound extraction processes.

Machine learning (ML) approaches offer a transformative solution to these challenges by leveraging patterns in existing water quality data to predict sulphate levels rapidly and accurately. The application of ML in this context serves dual purposes: environmental monitoring of contaminated sites and enabling valuable resource recovery from waste streams. Research has demonstrated that ensemble ML methods can achieve exceptional accuracy in predicting sulphate concentrations, facilitating the design of experiments aimed at optimizing this compound extraction through computational tools like PHREEQC or Geochemist's Workbench [1]. This document presents detailed application notes and experimental protocols for implementing ML-based sulphate prediction in AMD, specifically tailored to support this compound recovery initiatives.

Table 1: Comparison of Traditional Analytical Methods vs. Machine Learning for Sulphate Prediction

Aspect Traditional Methods Machine Learning Approach
Time Requirements Hours to days per sample Near-instant predictions once model trained
Equipment Needs Specialized laboratory equipment Standard computing resources
Chemical Usage Hazardous chemicals required No chemical consumption
Cost per Analysis High (reagents, maintenance) Low after initial development
Data Gap Handling Limited by sampling frequency Can interpolate between sampling points
Scalability Limited by analytical capacity Highly scalable to multiple sites

Methods - Data Collection & Preprocessing

Water Quality Parameters

Comprehensive data collection forms the foundation of reliable ML models for sulphate prediction. Research indicates that several key parameters show significant correlation with sulphate concentrations in AMD and should be prioritized for measurement. Temperature, Total Dissolved Solids (TDS), and iron concentration have been identified as highly correlated with sulphate levels, with iron demonstrating a particularly strong positive linear correlation that reflects its role in pyrite oxidation processes [1]. Additional parameters that enhance prediction accuracy include pH, electrical conductivity, redox potential, and concentrations of other metals commonly found in AMD such as aluminum, manganese, zinc, and copper.

The data collection protocol should encompass both untreated and treated AMD samples to ensure model applicability across different stages of AMD management. For each sample, precise geographical coordinates, sampling date and time, and relevant meteorological conditions preceding sampling (particularly precipitation events) should be recorded as these factors influence AMD composition. Field measurements should include temperature, pH, electrical conductivity, and TDS using calibrated portable instruments, while additional parameters require laboratory analysis following standard methods [1]. The recommended sample size for robust model development exceeds 1,000 observations with comprehensive coverage of seasonal variations and flow conditions.

Data Preprocessing and Quality Control

Data preprocessing is critical for ensuring dataset quality before model training. The protocol should include:

  • Missing data imputation using k-nearest neighbors (KNN) algorithm for parameters with less than 15% missing values
  • Outlier detection using isolation forests or interquartile range (IQR) methods
  • Data normalization using StandardScaler or MinMaxScaler to ensure all features contribute equally to model training
  • Train-test splitting with stratified sampling to maintain distribution consistency (typically 70-80% for training, 20-30% for testing)
  • Feature selection using correlation analysis and recursive feature elimination to identify the most predictive parameters

Table 2: Key Water Quality Parameters for Sulphate Prediction

Parameter Unit Measurement Method Expected Range in AMD Significance
Sulphate mg/L Ion Chromatography 100-10,000 Target variable
Iron mg/L ICP-AES 1-1,000 Strong positive correlation with sulphate
pH - Electrode 2.0-6.5 Influences sulphate speciation
Total Dissolved Solids mg/L Gravimetric 500-15,000 High correlation with sulphate
Electrical Conductivity μS/cm Probe 1,000-20,000 Proxy for ionic strength
Temperature °C Thermometer 5-30 Affects oxidation kinetics
Redox Potential mV ORP Electrode -200 to +600 Indicates oxidation state

Methods - ML Model Development

Individual Algorithm Selection and Configuration

Multiple machine learning algorithms have been evaluated for sulphate prediction in AMD, with varying degrees of success. The recommended individual regressors include Linear Regression (LR), Least Absolute Shrinkage and Selection Operator (LASSO), Ridge Regression (RD), Elastic Net (EN), K-Nearest Neighbors (KNN), Support Vector Regression (SVR), Decision Trees (DT), Extreme Gradient Boosting (XGBoost), Random Forest (RF), and Multi-Layer Perceptron Artificial Neural Networks (MLP) [1]. Each algorithm captures different patterns in the data, with tree-based methods particularly effective for handling nonlinear relationships between water quality parameters and sulphate concentrations.

For optimal performance, specific hyperparameter tuning is essential. The protocol recommends using Bayesian optimization with 5-fold cross-validation to identify ideal parameter sets. For Random Forest, critical parameters include n_estimators (200-500), max_depth (10-30), and min_samples_split (2-5). For XGBoost, key parameters are learning_rate (0.01-0.3), max_depth (6-12), and subsample (0.8-1.0). Neural networks typically perform best with 2-3 hidden layers, ReLU activation functions, and Adam optimizers with learning rate scheduling [1]. Each model should be evaluated using multiple metrics including Mean Squared Error (MSE), Mean Absolute Error (MAE), and R² values to ensure comprehensive performance assessment.

Ensemble Learning Strategies

Ensemble learning methods consistently outperform individual algorithms for sulphate prediction in AMD by combining the strengths of multiple models. Research demonstrates that stacking ensemble (SE-ML) approaches that integrate seven of the best-performing individual models through a meta-learner achieve exceptional prediction accuracy, with reported performance metrics of MSE = 0.000011, MAE = 0.002617, and R² = 0.9997 [1]. The stacking methodology involves training diverse base models on the dataset, then using their predictions as input features for a meta-learner model that learns to optimally combine them.

The recommended ensemble protocol implements a two-layer structure:

  • Base Layer: Includes RF, XGBoost, SVR, MLP, KNN, Gradient Boosting, and LASSO models
  • Meta-Layer: Employs Linear Regression or Ridge Regression as the meta-learner

Surprisingly, research indicates that including lower-performing models in the stack does not adversely affect predictive performance, suggesting that diversity in base models may be more important than individual model quality [1]. The ensemble approach is particularly valuable for handling the complex, nonlinear relationships in AMD chemistry and provides robust predictions across varying water compositions.

Model Optimization and Validation

Comprehensive model validation is essential to ensure predictive reliability before deployment. The protocol recommends nested cross-validation with an outer loop of 5 folds and an inner loop of 3 folds for hyperparameter optimization. This approach provides unbiased performance estimation while preventing data leakage. Additionally, temporal validation should be employed when time-series data is available, where models are trained on historical data and tested on more recent samples to assess temporal generalizability.

Feature importance analysis should be conducted using permutation importance and SHAP (SHapley Additive exPlanations) values to interpret model predictions and validate that identified relationships align with geochemical principles. For instance, the strong positive correlation between iron and sulphate concentrations should be reflected in feature importance rankings, confirming the role of pyrite oxidation in sulphate generation [1]. Models should also be tested for extrapolation capability beyond the training data range to determine applicable concentration boundaries.

Table 3: Machine Learning Model Performance Comparison

Model MSE MAE Training Time Inference Speed
Stacking Ensemble 0.000011 0.002617 0.9997 Medium Fast
Random Forest 0.000154 0.008432 0.9952 Fast Very Fast
XGBoost 0.000132 0.007893 0.9961 Medium Very Fast
Neural Network 0.000215 0.010254 0.9885 Slow Fast
Support Vector Regression 0.000298 0.012876 0.9821 Medium Medium
Decision Tree 0.000541 0.018543 0.9654 Very Fast Very Fast

Protocol - Experimental Validation

This compound Extraction and Analytical Methods

Experimental validation is crucial to confirm the practical utility of ML-predicted sulphate levels for this compound extraction. The extraction protocol leverages the natural reduction of sulphate to this compound, which precipitates in basic reducing environments such as constructed wetlands [1]. For laboratory-scale validation, prepare synthetic AMD solutions based on ML-predicted sulphate concentrations, adjusting pH to 8.5-9.0 using sodium hydroxide or calcium carbonate to create favorable conditions for sulphate reduction.

Sulphate reduction is facilitated by introducing sulphate-reducing bacteria (e.g., Desulfovibrio species) or chemical reducing agents in anaerobic conditions maintained with nitrogen purging. Incubate the mixtures at 30°C for 72 hours, monitoring redox potential to ensure values remain below -100 mV. Collect the precipitated this compound by vacuum filtration using 0.45 μm membrane filters, and confirm identity through characterization techniques including:

  • X-ray Diffraction (XRD) to confirm crystalline structure matching reference this compound patterns
  • High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm
  • Raman Spectroscopy to identify characteristic S₈ ring vibrations
  • Melting Point Determination (confirmed at 119°C for pure this compound) [2]

Compare the actual yield of this compound from synthetic AMD solutions against predictions based on ML-predicted sulphate levels to validate the end-to-end workflow.

Implementation & Computational Setup

Hardware and Software Requirements

Computational infrastructure requirements vary based on project scale. For individual research or small-scale monitoring, a workstation with 16-32 GB RAM, multi-core processor (Intel i7/i9 or AMD Ryzen 7/9), and GPU (NVIDIA RTX 3060 or higher) suffices. For large-scale or operational implementation, high-performance computing clusters with multiple GPUs (such as AMD MI300X) provide significantly accelerated model training and inference [3]. Cloud-based solutions like Google Colab Pro or Amazon SageMaker offer accessible alternatives without substantial hardware investment.

The recommended software environment utilizes Python 3.8+ with key libraries including scikit-learn (1.3+), XGBoost (1.7+), TensorFlow (2.12+) or PyTorch (2.0+), Pandas (2.0+), NumPy (1.24+), and Matplotlib (3.7+). For containerized deployment, Docker with ROCm support (for AMD hardware) or CUDA toolkit (for NVIDIA hardware) ensures environment consistency. The REINVENT4 platform, though primarily for molecular design, provides useful implementation patterns for chemical applications [3].

Machine Learning Workflow Implementation

The complete ML implementation workflow encompasses data ingestion, preprocessing, model training, validation, and deployment. The following Graphviz visualization illustrates this integrated process:

ml_workflow cluster_1 Ensemble Model Stack start Start: AMD Dataset Collection preprocess Data Preprocessing & Feature Engineering start->preprocess Raw Data model_train Model Training & Hyperparameter Tuning preprocess->model_train Processed Features evaluate Model Evaluation & Interpretation model_train->evaluate Trained Models lr Linear Regression deploy Deploy Sulphate Prediction API evaluate->deploy Validated Model extract This compound Extraction Optimization deploy->extract Sulphate Predictions extract->start New Experimental Data meta Meta-Learner (Linear Regression) lr->meta rf Random Forest rf->meta xgb XGBoost xgb->meta mlp Neural Network mlp->meta meta->evaluate Ensemble Predictions

For performance optimization, implement PyTorch's Automatic Mixed Precision (AMP) to accelerate training on supported GPUs, which has demonstrated 10-60% training time reductions in similar chemical informatics applications [3]. The model deployment should include a REST API with input validation for water quality parameters and output of sulphate predictions with confidence intervals. Continuous monitoring of model drift and periodic retraining with new data ensures long-term predictive accuracy.

Results & Discussion

Performance Analysis and Real-World Applicability

The stacking ensemble model demonstrates exceptional performance for sulphate prediction in AMD, achieving near-perfect R² values of 0.9997 with extremely low error rates (MSE = 0.000011, MAE = 0.002617) [1]. This remarkable accuracy enables reliable prediction of sulphate levels without resource-intensive laboratory analyses, addressing the critical data gap that has hampered this compound extraction initiatives. The implementation of this ML approach reduces sulphate quantification time from days to seconds while eliminating the need for hazardous chemicals typically employed in traditional analytical methods.

The strong positive correlation between iron and sulphate concentrations confirmed by feature importance analysis aligns with established geochemical principles of pyrite oxidation, providing scientific validation of the model's decision logic [1]. This correlation also offers practical value for field applications, as iron concentrations can be measured more rapidly and economically than sulphate, providing a potential proxy for initial screening. The minimal performance difference between ensembles containing only top-performing models versus those including weaker models suggests that ensemble diversity contributes significantly to prediction robustness, possibly through complementary error correction.

Implications for Resource Recovery and Environmental Management

The integration of ML-predicted sulphate data with extraction simulations in tools like PHREEQC creates new opportunities for sustainable resource recovery from wastewater streams. By accurately predicting sulphate concentrations without extensive sampling and analysis, researchers can efficiently design and optimize this compound extraction processes, transforming environmental liabilities into valuable commodities [1]. The precipitated this compound has significant commercial value as the pharmaceutically active form of sulfur, widely used in cosmetic applications as an antiseptic and disinfectant [1].

Beyond resource recovery, this ML framework supports improved environmental management of AMD-impacted sites through continuous monitoring capabilities. The real-time sulphate prediction enables rapid detection of contamination events and more efficient operation of treatment facilities. The methodology is transferable to various industrial wastewater streams with high sulphate content, expanding its potential environmental and economic benefits. Future developments could integrate this approach with robotic sampling systems and real-time sensor networks for fully automated AMD monitoring and management platforms.

Conclusion

Machine learning-based prediction of sulphate levels in Acid Mine Drainage represents a significant advancement over traditional analytical methods, enabling accurate, rapid, and cost-effective assessment essential for this compound extraction initiatives. The stacking ensemble approach combining multiple ML algorithms achieves exceptional predictive accuracy, facilitating the design and optimization of resource recovery processes. This methodology transforms AMD from an environmental challenge into a potential source of valuable sulfur-based compounds while supporting improved monitoring and management of contaminated sites. The implemented protocols provide researchers and environmental professionals with comprehensive guidelines for deploying these techniques in both research and operational contexts.

References

octathiocane catalytic processes hydrogen sulfide decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Technologies for H₂S Decomposition

Hydrogen sulfide (H₂S) is a toxic by-product from industrial processes like natural gas sweetening and oil refining. Its decomposition into hydrogen (H₂) and sulfur (S) is thermodynamically challenging but valuable for producing clean hydrogen and recovering sulfur resources [1] [2].

The table below summarizes different catalytic approaches for H₂S decomposition:

Catalyst Type Example Catalysts Typical Reaction Conditions Key Performance Metrics Notes & Mechanisms
Cobalt-doped Mesostructured Co/SBA-15 (with Co/Si molar ratios of 0.01, 0.05, 0.10) [3] Temperature: 400-800 °C; Atmospheric pressure; Continuous flow [3] Conversion at 800°C: 28.4% (0.01), 29.5% (0.05), 38.0% (0.10); Activation Energy: 51 kJ/mol for 0.10Co-SBA-15 [3] Cobalt incorporates into silica structure; transforms into sulfurated CoS phase during reaction; high stability [3].
Activated Carbon-Supported Sawdust-based Activated Carbon (AC), Fe@AC, W@AC [4] Information not explicitly specified in search results. H₂S conversion close to thermodynamic equilibrium; forms CS₂, CO, CO₂ byproducts; Phosphorus in AC structure enhances activity [4]. XPS shows formation of WS₂ on spent W-catalyst and elemental sulfur on spent Fe-catalyst [4].
Metal-based (Low-Temp) Stainless steel chips (0.1-0.2 mm thick) [5] Temperature: 0-35°C; Modular reactor with 6-12 units [5]. Hydrogen content in output gas: >75 vol.% [5]. Combined with sulfur sorbent (e.g., γ-Al₂O₃); requires periodic sulfur desorption with N₂ at 140-160°C [5].
Photocatalytic Various semiconductors (e.g., CdS, modified TiO₂) [2] Uses light energy (e.g., solar) instead of thermal energy [2]. More thermodynamically accessible than water splitting; challenge lies in catalyst design for visible light [2]. Aims for direct solar-to-chemical energy conversion; catalyst instability (e.g., CdS photocorrosion) is an issue [2].

Detailed Experimental Protocols

Due to the absence of specific protocols for octathiocane, here are detailed methodologies for two representative catalytic systems from the literature.

Protocol 1: Cobalt-doped SBA-15 Catalysts for Thermal Decomposition

This protocol is adapted from a study using catalysts synthesized by the Evaporation-Induced Self-Assembly (EISA) method [3].

1. Catalyst Synthesis (EISA Method)

  • Precursor Solution: Prepare a homogeneous solution with tetraethyl orthosilicate (TEOS) as the silica source and cobalt nitrate (Co(NO₃)₂·6H₂O) as the metal precursor, achieving Co/Si molar ratios of 0.01, 0.05, and 0.10.
  • Self-Assembly & Aging: Combine the precursor solution with a structure-directing triblock copolymer (e.g., P123) under acidic conditions. Allow the mixture to undergo evaporation-induced self-assembly at room temperature for 24 hours.
  • Thermal Treatment: Transfer the aged material to a furnace for calcination. Heat to 550°C in air for 6 hours to remove the organic template and form the final mesoporous catalyst.

2. Catalytic Activity Testing

  • Reactor Setup: Load the catalyst into a fixed-bed continuous flow reactor.
  • Reaction Conditions: Feed a stream of H₂S gas over the catalyst at a space velocity of 1,200 h⁻¹. Ramp the temperature from 400°C to 800°C.
  • Product Analysis: Analyze the effluent gas stream using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to quantify hydrogen formation and H₂S conversion.
Protocol 2: Low-Temperature Decomposition with Metal Chips and Sorbent

This protocol is based on a patent describing a modular system for low-temperature H₂S decomposition [5].

1. Reactor Configuration

  • Construct a system of 6 to 12 sequentially installed modules. Load stainless steel chips (0.1-0.2 mm thick, 1.5-5.5 mm long) as the catalyst in designated modules, and γ-Al₂O₃ as the sulfur sorbent in others.

2. Reaction and Adsorption Cycle

  • Process Conditions: Feed H₂S gas through the series of modules at a temperature between 0-35°C and a space velocity of 1 liter per hour per liter of catalyst (1 h⁻¹) for 3 to 48 hours.
  • Function: The catalyst chips decompose H₂S into H₂ and gaseous sulfur, which is subsequently adsorbed by the γ-Al₂O₃ sorbent in the following modules.

3. Product Purification and Regeneration

  • Gas Purification: Pass the hydrogen-rich gas stream from the final module through an ethanolamine solution to scrub any residual H₂S.
  • Sorbent Regeneration: To recover elemental sulfur, regenerate the spent γ-Al₂O₃ sorbent by purging with nitrogen gas at 140-160°C, which desorbs the sulfur.
  • Acid Gas Recovery: The H₂S desorbed from the ethanolamine solution can be recycled back to the inlet of the first module.

Workflow and Pathway Diagrams

The following diagrams outline the general workflows for the catalytic and photocatalytic decomposition of H₂S.

Diagram 1: Workflow for Catalytic Thermal Decomposition of H₂S

This diagram illustrates the key steps involved in the thermal catalytic decomposition process, integrating catalyst synthesis, reaction, and product handling.

H2S_Thermal_Decomposition cluster_synthesis Catalyst Preparation cluster_reaction Reaction & Separation precursor Precursor Solution (Si & Co sources) eisa EISA Synthesis precursor->eisa calcination Calcination eisa->calcination final_cat Co/SBA-15 Catalyst calcination->final_cat reactor Fixed-Bed Reactor (400-800 °C) final_cat->reactor h2s_feed H₂S Feed Gas h2s_feed->reactor separation Gas/Solid Separation reactor->separation h2_out H₂ Product separation->h2_out s_out Solid Sulfur separation->s_out

Diagram 2: Mechanism of Photocatalytic H₂S Decomposition

This diagram shows the general mechanism of H₂S decomposition on a semiconductor photocatalyst, highlighting the generation of charge carriers and the surface redox reactions.

Photocatalytic_Mechanism cluster_semiconductor Semiconductor Photocatalyst (e.g., CdS) light hv (Photon) band_gap light->band_gap cb Conduction Band (CB) top_rect vb Valence Band (VB) bottom_rect electron e⁻ band_gap->electron e⁻ excitation hole h⁺ band_gap->hole h⁺ generation reduction 2e⁻ + 2H⁺ → H₂ electron->reduction oxidation 2h⁺ + H₂S → S + 2H⁺ hole->oxidation

Key Technical and Safety Considerations

For researchers attempting to work with H₂S decomposition processes, several critical factors must be considered:

  • Thermodynamic Limitations: The H₂S decomposition reaction is equilibrium-limited, requiring high temperatures for significant conversion in a single pass. Strategies like product removal (e.g., sulfur sorption) or using membrane reactors can shift the equilibrium [1] [5].
  • Catalyst Deactivation: A major challenge is catalyst deactivation due to sulfur poisoning, where sulfur species strongly adsorb on active sites. Catalyst design focuses on materials that can either incorporate sulfur into their structure (forming stable sulfides) or be easily regenerated [3] [4].
  • Safety Protocols: Hydrogen sulfide is an extremely toxic and flammable gas. All experiments must be conducted in a well-ventilated fume hood or within a fully enclosed gas manifold system equipped with continuous H₂S monitoring and alarm systems. Personnel require thorough training in handling toxic gases and the use of appropriate personal protective equipment (PPE).

Research Gaps and Future Directions

The current literature reveals a significant opportunity for the development of This compound (S₈) or other polysulfide (Sₓ²⁻) mediated catalytic cycles. Future research could focus on:

  • Designing catalysts that can channel sulfur atoms into specific, soluble ring structures like this compound for easier separation.
  • Investigating the kinetics and mechanisms of S-S bond formation and rearrangement on catalyst surfaces.
  • Exploring the potential of liquid-phase reaction systems that can dissolve intermediate sulfur allotropes.

References

octathiocane use in lithium-sulfur batteries

Author: Smolecule Technical Support Team. Date: February 2026

Operational Principles and Challenges

The high theoretical energy density of Li-S batteries stems from a multi-step conversion reaction between sulfur and lithium.

Reaction Mechanism of Sulfur (S₈)

The discharge process involves the reduction of cyclic S₈ molecules through a series of reversible steps [1]:

  • Formation of Long-Chain Polysulfides: S₈ is lithiated to form soluble lithium polysulfides (Li₂S₈, then Li₂S₆ and Li₂S₄).
  • Precipitation of Short-Chain Sulfides: Further lithiation converts Li₂S₄ into solid, short-chain lithium sulfide (Li₂S and Li₂S₂), which precipitates on the electrode.

This process is reversed during charging. The accompanying diagram illustrates this complex reaction pathway.

G S8 S₈ (Solid) Li2S8 Li₂S₈ (Soluble) S8->Li2S8 Initial Reduction Li2S8->S8 Final Oxidation Li2S6 Li₂S₆ (Soluble) Li2S8->Li2S6 Further Reduction Li2S6->Li2S8 Oxidation Li2S4 Li₂S₄ (Soluble) Li2S6->Li2S4 Further Reduction Li2S4->Li2S6 Oxidation Li2S2 Li₂S₂/Li₂S (Solid) Li2S4->Li2S2 Final Reduction & Precipitation Li2S2->Li2S4 Oxidation

Diagram 1: The multi-step conversion reaction of the sulfur cathode during battery cycling, involving soluble polysulfide intermediates.

Key Technical Challenges

The transformation of S₈ creates several significant challenges [2] [1] [3]:

  • Polysulfide Shuttle Effect: Soluble long-chain polysulfides (Li₂S₈, Li₂S₆, Li₂S₄) migrate between the cathode and anode, leading to active material loss, low Coulombic efficiency, and rapid capacity fade.
  • Low Intrinsic Conductivity: Sulfur (S₈) and the final discharge products (Li₂S₂, Li₂S) are electronic insulators, requiring conductive additives for practical use.
  • Significant Volume Expansion: The conversion from S₈ to Li₂S involves a ~80% volume change, which can cause mechanical degradation of the cathode structure.

Detailed Experimental Protocols

Overcoming these challenges requires precise material synthesis and cell assembly techniques. The following workflow outlines the key stages in fabricating a Li-S battery cathode.

G CompositeSynthesis 1. Sulfur-Composite Synthesis SlurryPreparation 2. Electrode Slurry Preparation CompositeSynthesis->SlurryPreparation BM Ball Milling (BM) MD Melt Diffusion (MD) DC Dissolution- Crystallization (DC) ChP Chemical Precipitation (ChP) ElectrodeFabrication 3. Electrode Fabrication SlurryPreparation->ElectrodeFabrication Ingredients Mix Active Material Conductive Carbon (e.g., Acetylene Black) Binder (e.g., PVDF) in Solvent (e.g., NMP) SlurryPreparation->Ingredients CellAssembly 4. Cell Assembly ElectrodeFabrication->CellAssembly Coating Coating (e.g., Doctor Blade) on Current Collector (Al foil) ElectrodeFabrication->Coating Components Assemble in Inert Atmosphere: Cathode | Separator | Anode (Li-metal) Add Liquid Electrolyte CellAssembly->Components Drying Vacuum Drying (60°C for 12h) Coating->Drying Sealing Sealing (Coin Cell or Pouch Cell) Components->Sealing

Diagram 2: A generalized workflow for the fabrication of a lithium-sulfur battery cathode and cell assembly.

Protocol 1: Synthesis of Sulfur-Carbon Composite Cathodes

The synthesis method significantly impacts sulfur distribution and electrochemical performance [4]. The table below compares four common immobilization techniques using acetylene black (AB) as a carbon host.

Table 1: Comparison of sulfur immobilization techniques on a commercial carbon host (Acetylene Black).

Method Brief Description Key Outcomes (for AB@S)
Ball Milling (BM) Mechanical mixing and infiltration of sulfur and carbon host by high-energy ball milling. Most balanced performance. Initial discharge capacity: 816 mAh g⁻¹ at 0.1C. Capacity retention after cycling: 68% [4].
Melt Diffusion (MD) Sulfur is melted and infused into the porous carbon host at elevated temperatures (≥155°C). Capacity retention ~60%. Lower retention than BM but often easier to scale [4].
Dissolution-Crystallization (DC) Sulfur is dissolved in a solvent (e.g., CS₂), mixed with carbon, and then crystallized via solvent removal. Capacity retention ~60%. Can achieve good sulfur distribution but involves hazardous solvents [4].
Chemical Precipitation (ChP) Sulfur is precipitated from a solution (e.g., Na₂S₂O₃ + acid) in the presence of the carbon host. Lowest retention (~55%) in the cited study. May produce less uniform composites [4].

A specific composite cited in research involves a Sulfur/Polyacrylonitrile/Ketjen Black (S/PAN/KB) composite [5].

  • Procedure:
    • Mix sulfur, PAN, and KB in a weight ratio of 4:1:1.5.
    • Use a ball-mill for homogenization.
    • Heat-treat the mixture at 300°C for 3 hours in an argon atmosphere.
  • Mechanism: During heat treatment, S-S bonds cleave and react with PAN to form a conjugated, conductive structure with thiyl radicals, which helps to immobilize sulfur and prevent the formation of soluble polysulfides [5].
Protocol 2: Electrode Fabrication and Cell Assembly

This protocol details the steps for fabricating a cathode and assembling a test cell [5].

  • Cathode Slurry Preparation:

    • Composition: 80 wt% S/PAN/KB composite, 10 wt% conductive additive (e.g., Acetylene Black), 10 wt% binder (e.g., Polyvinylidene Fluoride, PVDF).
    • Procedure: Disperse the components in a solvent like N-Methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.
  • Electrode Fabrication:

    • Coating: Deposit the slurry onto an aluminum foil current collector using the doctor blade technique.
    • Drying: Dry the coated electrode sheet under vacuum at 60°C for 12 hours.
  • Cell Assembly (in an inert atmosphere glovebox):

    • Configuration: Assemble the cathode, porous polypropylene separator (e.g., Celgard 2400), and lithium metal anode in a coin-cell or pouch-cell configuration.
    • Electrolyte: Add a liquid electrolyte, for example, 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a mixture of 1,3-Dioxolane (DOL) and 1,2-Dimethoxyethane (DME).
    • Electrolyte/Sulfur Ratio: A critical parameter. While lab-scale coin cells may use a high ratio (e.g., 30 µL mg⁻¹ of sulfur), practical pouch cells require much lower ratios [5].

Performance Characterization and Data

Evaluating the electrochemical performance is crucial for assessing the effectiveness of different materials and protocols.

Table 2: Electrochemical performance data from selected research studies.

Cathode Material / Configuration Initial Discharge Capacity Cycle Life / Retention Key Findings
S/PAN/KB Composite (Coin Cell) [5] ~1,270 mAh g⁻¹ ~70% after 150 cycles Stable performance in half-cell configuration.
S/PAN/KB + Lithiated Graphite (Pouch Cell) [5] ~1,500 mAh g⁻¹ ~81% after 100 cycles Li-metal-free full-cell with lithiated graphite anode shows improved stability and passed safety tests (overcharge, short circuit).
AB@S via Ball Milling [4] 816 mAh g⁻¹ at 0.1C 68% after cycling Outperformed other sulfur infiltration methods (DC, MD, ChP) in capacity retention.

Current Research and Advanced Directions

Research continues to advance Li-S technology by addressing fundamental degradation mechanisms and exploring new materials.

  • Operando Analysis: Advanced techniques like synchrotron X-ray imaging and impedance spectroscopy are used to observe degradation processes (like lithium dendrite formation and sulfur crystallization) in real-time during cell operation [6].
  • Solid-State Electrolytes: Replacing liquid electrolytes with solid alternatives (polymers, inorganic ceramics, composites) can physically block polysulfide shuttle and improve safety. Challenges remain in achieving high ionic conductivity at room temperature and stable interfaces [2].
  • Alternative Cathode Materials: Organic sulfides (small molecules and polymers) are being investigated as they offer tunable structures and can circumvent the polysulfide dissolution problem [7].

Conclusion

Lithium-sulfur battery technology has progressed significantly through innovative cathode design, careful control of synthesis protocols, and advanced characterization. The choice of sulfur immobilization technique and cell assembly method directly impacts key performance metrics.

Future development relies on bridging the gap between lab-scale coin cells and practical high-energy-density pouch cells, with a focus on optimizing electrolyte quantity, increasing sulfur loading, and implementing stable lithium-metal-free anodes.

References

octathiocane applications material science organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Octathiocane

This compound, more commonly known as cyclooctasulfur (S₈), is the most common and stable allotrope of sulfur at room temperature [1]. It forms vivid yellow, translucent crystals and consists of an eight-membered ring of sulfur atoms in a crown conformation [1].

An Emerging Application in Environmental Remediation

A significant application identified in the literature involves the prediction and recovery of this compound from Acid Mine Drainage (AMD) [2]. The process leverages machine learning to facilitate the recovery of a valuable resource from toxic waste.

Application Workflow The diagram below illustrates the key stages in this process, from data analysis to by-product recovery.

G AMD Acid Mine Drainage (AMD) Dataset ML Machine Learning Model (Stacking Ensemble) AMD->ML Input Features Pred Predicted Sulphate Levels ML->Pred High Accuracy (MSE: 0.000011, R²: 0.9997) Sim Process Simulation (e.g., PHREEQC) Pred->Sim Data for Simulation S8 Recovery of this compound (S₈) Sim->S8 Optimal Conditions

Key Correlations for Prediction Machine learning models identified several water quality parameters in AMD that are highly correlated with sulphate levels, which is crucial for predicting the potential yield of this compound [2].

Predictive Parameter Correlation with Sulphate (mg/L)
Iron (mg/L) Strong positive linear correlation
Temperature (°C) Highly correlated
Total Dissolved Solids (mg/L) Highly correlated

References

Application Notes and Protocols: Redox-Mediated Ring-Opening Polymerization of Octathiocane (Cyclooctasulfur, S₈)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Octasulfur (S₈), systematically known as cyclooctasulfur or octathiocane, is the most common and stable allotrope of elemental sulfur under standard conditions. It occurs widely in nature and serves as a major industrial chemical source. This cyclic molecule consists of eight sulfur atoms arranged in a crown-shaped structure with D4d symmetry and approximately 2.05 Å S–S bond lengths [1]. Octasulfur represents the final member of the thiocane heterocyclic series where all carbon atoms are substituted with sulfur atoms. It typically forms vivid yellow, translucent crystals with a molar mass of 256.48 g·mol⁻¹, melting at 119°C and boiling at 444.6°C [1]. The unique structural features and reactivity of octasulfur make it an intriguing candidate for ring-opening polymerization (ROP) processes, particularly through redox-mediated pathways that mimic biological disulfide exchange mechanisms.

The development of redox-mediated ring-opening polymerization (R³P) techniques for sulfur-containing monomers has gained significant attention in recent years due to the pervasive presence of disulfide bonds in biological systems and their importance in cellular regulation processes [2]. Unlike conventional ROP methods that often require high temperatures (up to 200°C) or metal catalysts, redox-mediated approaches offer a greener alternative that proceeds under mild conditions, typically at ambient temperature, with reduced energy consumption and improved safety profiles [2]. These methods leverage the reversible nature of disulfide bond formation and cleavage, enabling the synthesis of high molecular weight poly(disulfide) polymers with potential applications in biodegradable materials, drug delivery systems, and stimuli-responsive materials.

Mechanism of Radical Ring-Opening Redox Polymerization (R³P)

The Radical Ring-opening Redox Polymerization (R³P) mechanism represents a novel approach to polymerizing cyclic disulfide monomers, including octasulfur derivatives. This mechanism operates through a series of redox reactions that activate dormant disulfide bonds, enabling chain propagation under mild conditions. The R³P mechanism diverges significantly from traditional step-growth polycondensation, exhibiting characteristics of a chain-growth process with potential for living behavior, as evidenced by successful chain extension experiments and linear correlation between molecular weight and conversion [2].

The following diagram illustrates the proposed R³P mechanism for cyclic disulfide monomers:

G Thiolate Thiolate Dianion ThiylRadical Thiyl Diradical Thiolate->ThiylRadical Oxidation H₂O₂ CyclicDimer Cyclic Dimer ThiylRadical->CyclicDimer Radical Recombination DormantDisulfide Dormant Disulfide CyclicDimer->DormantDisulfide Cyclization ActiveDiradical Active Diradical DormantDisulfide->ActiveDiradical Radical Activation PolymerChain Growing Polymer Chain ActiveDiradical->PolymerChain Addition to Disulfide Bonds PolymerChain->ActiveDiradical Radical Reopening

Figure 1: R³P Mechanism for Cyclic Disulfide Monomers

The R³P mechanism initiates with thiolate anion formation through base-catalyzed deprotonation of thiol groups, followed by oxidation to generate thiyl radicals using hydrogen peroxide as the oxidant. These reactive intermediates undergo radical recombination to form cyclic dimers, which exist in equilibrium between their active diradical state and dormant disulfide form. In the active state, the diradical species can add to other disulfide bonds present in the system, leading to chain propagation. Each disulfide bond in the system serves as a potential site for addition or reopening, enabling exponential molecular weight growth at higher conversions [2]. This mechanism differs fundamentally from simple polycondensation, as it involves a radical-based chain growth process rather than stepwise condensation.

Experimental Data and Scouting Studies

Scouting Experiments for Reaction Optimization

Initial scouting experiments were conducted to determine the optimal reaction conditions for R³P of cyclic disulfide monomers. These studies systematically varied the molar ratios of the dithiol monomer (DODT), base (triethylamine, TEA), and oxidant (H₂O₂) to identify the minimum requirements for obtaining high molecular weight polymers. The experiments revealed that specific stoichiometric ratios are critical for successful polymerization, particularly emphasizing the importance of sufficient base and oxidant concentrations [2].

Table 1: Scouting Experiments for R³P Optimization [2]

Experiment DODT (mmol) TEA (mmol) H₂O₂ (mmol) Initial Observations Polymer Formation
E1 6.1 18.3 1.5 No change No
E2 6.1 18.3 3.1 Viscous liquid Limited
E3 6.1 18.3 6.1 Sticky polymer Yes
E4 6.1 12.2 1.5 No change No*
E5 6.1 12.2 3.1 + 13.2 Rubbery polymer Yes (Excellent)
E6 6.1 12.2 6.1 Sticky polymer Yes
E7 6.1 9.2 1.5 No change No*
E8 6.1 9.2 3.1 Viscous liquid Limited
E9 6.1 9.2 6.1 Sticky polymer Yes

Note: Polymer formed after additional H₂O₂ was added (2.00 total molar equivalent to DODT).

The scouting experiments demonstrated that a minimum 1:2 molar ratio of DODT/TEA and DODT/H₂O₂ is required to obtain non-sticky, high molecular weight polymers [2]. Experiment E5, which utilized additional H₂O₂ (2.67 total molar equivalent to DODT), produced an opaque white, spherical mass with a layered surface and dense sponge-like texture that yielded a completely clear, colorless, rubbery, tack-free polymer after extraction and drying. This optimal formulation resulted in polymers with number-average molecular weights (Mₙ) exceeding 250,000 g/mol with narrow dispersity (Đ < 1.2) in under 2 hours with 90% conversion [2].

Characterization Data for Redox ROP Systems

Research on related redox-controlled ring-opening polymerization systems provides additional insights into the experimental parameters and outcomes for these controlled polymerization methodologies. While these systems focus on different monomer classes, they share fundamental principles with sulfur R³P, particularly regarding the redox-mediated control over chain propagation.

Table 2: Redox-Controlled ROP of ε-Caprolactone Using Ferrocene-Derived Acid Catalysts [3]

Entry Acid Catalyst [CL]:[BnOH]:[FcXH]:[Ox] Conversion Mₙ,Theo (kg/mol) Mₙ,Exp (kg/mol) Đ
1 1a 100:1:1:1.2 52% 6.0 5.6 1.15
2 1b 100:1:1:1.2 36% 4.1 3.2 1.14
3 1c 100:1:1:1.2 45% 5.9 4.9 1.15
6 1b 100:1:1:1.2 (in DCM) 35% 4.1 4.0 1.07
10 1b 200:1:1:1.2 49% 11.3 10.9 1.26
11 1b 100:1:2:2.4 65% 7.5 6.3 1.13

The data demonstrates that redox-switchable catalysts based on ferrocenyl phosphonic and phosphinic acids can effectively control the ROP of cyclic esters when oxidized, with good agreement between theoretical and experimental molecular weights and low dispersity values (Đ typically 1.07-1.15) [3]. These systems provide temporal control over polymerization through reversible oxidation and reduction of the ferrocenyl moiety, which modulates the catalyst acidity. The ability to precisely control chain growth through external stimuli represents a significant advancement in polymer synthesis methodology, with particular relevance to the development of advanced biomaterials.

Detailed Experimental Protocol for R³P of Octasulfur Derivatives

Materials and Equipment

Materials:

  • Octasulfur (S₈, ≥99.9%, Sigma-Aldrich) or 3,6-dioxa-1,8-octanedithiol (DODT, 95%, Sigma-Aldrich)
  • Triethylamine (TEA, ≥99.5%, purified by redistillation)
  • Hydrogen peroxide (H₂O₂, 30% w/w aqueous solution, diluted to 3% with deionized water)
  • Methanol (HPLC grade)
  • Acetone (ACS reagent grade)
  • Deionized water (18.2 MΩ·cm resistivity)

Equipment:

  • 20 mL glass scintillation vials with PTFE-lined caps
  • Magnetic stirrer and stir bars
  • Analytical balance (±0.1 mg accuracy)
  • Nitrogen purge system
  • Ultrasonic bath
  • Rotary evaporator with temperature-controlled water bath
  • Aluminum pans (5.1 cm diameter) for product drying
Step-by-Step Procedure
  • Reaction Setup:

    • Weigh 6.1 mmol (1.00 g) of octasulfur or DODT monomer into a 20 mL scintillation vial.
    • Add 12.2 mmol (1.74 mL) of triethylamine to the vial.
    • Cap the vial and mix the contents using a vortex mixer for 30 seconds until a homogeneous mixture is obtained.
    • Purge the headspace with nitrogen for 1 minute to eliminate oxygen.
  • Oxidation and Polymerization:

    • Slowly add 12.2 mmol (12.4 mL of 3% solution) of H₂O₂ dropwise to the reaction mixture while stirring magnetically at 500 rpm.
    • Continue stirring at room temperature (22±2°C) for 2 hours.
    • Monitor the reaction progress visually; the mixture should transition from translucent to opaque white with formation of a spherical polymeric mass.
  • Product Isolation:

    • Carefully decant the liquid reaction mixture, leaving the polymeric product.
    • Rinse the polymer with 10 mL of fresh deionized water, followed by 10 mL of methanol.
    • Add 15 mL of acetone to extract residual water and soak the polymer for 1 hour.
    • Decant the acetone and repeat the soaking process until the polymer becomes translucent.
  • Drying and Storage:

    • Transfer the purified polymer to an aluminum pan.
    • Dry overnight under vacuum (10 mmHg) at room temperature.
    • Store the final product in a desiccator protected from light.
Characterization Methods
  • Molecular Weight Determination:

    • Analyze polymer samples by gel permeation chromatography (GPC) with a multiangle light scattering (MALS) detector.
    • Use HPLC-grade THF as the mobile phase at a flow rate of 1.0 mL/min.
    • Calculate number-average molecular weight (Mₙ), weight-average molecular weight (M𝔴), and dispersity (Đ).
  • Structural Analysis:

    • Perform ¹H-NMR spectroscopy in CDCl₃ to verify chemical structure and end-group composition.
    • Utilize MALDI-ToF MS analysis of residual reaction mixtures to identify cyclic oligomers.
    • Employ homodecoupling ¹H NMR to confirm stereoregularity and detect epimerization.
  • Thermal Properties:

    • Determine melting transitions and thermal stability by differential scanning calorimetry (DSC) under nitrogen atmosphere.
    • Perform thermogravimetric analysis (TGA) with a heating rate of 10°C/min from 25°C to 600°C.

The following workflow diagram illustrates the complete R³P experimental procedure:

G Monomer Monomer Preparation Octasulfur or DODT (6.1 mmol) Base Base Addition Triethylamine (12.2 mmol) Monomer->Base Oxidant Oxidant Addition H₂O₂ (12.2 mmol, 3% solution) Base->Oxidant Polymerization Polymerization Reaction Stir at RT for 2 hours Oxidant->Polymerization Isolation Product Isolation Decant liquid, rinse with H₂O/MeOH Polymerization->Isolation Purification Purification Acetone extraction Isolation->Purification Drying Drying Vacuum dry overnight Purification->Drying Characterization Characterization GPC, NMR, MALDI-ToF MS Drying->Characterization

Figure 2: R³P Experimental Workflow

Applications and Future Perspectives

The development of redox-mediated ring-opening polymerization techniques for octasulfur and related cyclic disulfides opens exciting possibilities for advanced material design, particularly in the biomedical field. Poly(disulfide) polymers synthesized through R³P methodology offer unique advantages for drug delivery applications due to their ability to undergo reversible disulfide exchange under physiological conditions [2]. This property enables environment-specific biodegradation through the glutathione reductase system present in cells, making these materials ideal for stimuli-responsive drug release systems.

Beyond biomedical applications, these polymers show promise in green polymer chemistry and sustainable material design. The R³P process itself adheres to multiple principles of green chemistry: it proceeds at ambient temperatures, reducing energy consumption; utilizes easily separable and recyclable catalysts (TEA); and generates aqueous waste streams containing only water and disulfide oligomers without residual halogenated compounds or metal catalysts [2]. The ability to produce high molecular weight polymers (Mₙ > 250,000 g/mol) with narrow dispersity (Đ as low as 1.15) in under 2 hours makes this an industrially viable approach to functional polymer synthesis.

Future research directions should focus on expanding the monomer scope to include functionalized cyclic disulfides that introduce tailored side-chain functionalities, enabling fine-tuning of material properties. Additionally, the development of electrochemical control over polymerization, similar to that demonstrated with ferrocene-derived catalysts for lactone ROP [3], could provide enhanced temporal control and enable the synthesis of complex block copolymer architectures. The integration of photoredox catalysis approaches, as demonstrated in the ring-opening polymerization of O-carboxyanhydrides [4], may further expand the capabilities of sulfur R³P by enabling spatial control over polymerization through light irradiation.

Conclusion

The redox-mediated ring-opening polymerization of this compound (octasulfur) via the R³P mechanism represents a significant advancement in sustainable polymer synthesis. This methodology enables the efficient production of high molecular weight poly(disulfide) polymers under mild conditions using simple and readily available reagents. The detailed protocol provided in this application note offers researchers a reliable method for synthesizing these functional materials, with characterization data confirming the controlled nature of the polymerization process.

The unique combination of biodegradability, stimuli-responsiveness, and tunable properties makes these poly(disulfide) materials particularly attractive for pharmaceutical and biomedical applications. As research in this field continues to evolve, we anticipate further refinements to the R³P process that will expand its scope and utility, ultimately enabling the development of next-generation smart materials with precisely controlled architectures and functionalities.

References

Troubleshooting Guide: Poor Solubility During Purification

Author: Smolecule Technical Support Team. Date: February 2026

Q: My compound will not dissolve in common solvents for purification. What should I do?

A low or inconsistent recovery of your target compound often points to solubility issues. Follow this logical troubleshooting path to identify and resolve the problem.

Start Start: Compound Won't Dissolve S1 Check Solvent Selection Start->S1 S2 Test for Purity/Impurity Interference S1->S2 Good solvent  found? T1 Try Solvent Pairs S1->T1 No suitable single  solvent? S3 Consider Solubilization Aids S2->S3 Pure compound  insoluble? T2 Perform Hot Filtration S2->T2 Insoluble impurities  present? S4 Select Purification Technique S3->S4 Using small  molecules? T3 Use a Solubility Tag S3->T3 Working with  a protein? T4 Explore Chromatography S4->T4 Need high-purity  separation? End End: Proceed with Purification S4->End Use Recrystallization T1->S2 T2->S3 T3->S4 T4->End

1. Review Your Solvent Selection The initial step is to methodically test solvents. A good recrystallization solvent should not dissolve the compound well at room temperature but should dissolve it completely in its boiling point [1] [2].

  • Procedure: Place ~50 mg of your compound in a test tube. Add 0.5 mL of cold solvent and swirl. If it dissolves completely, the solvent is too polar. If it doesn't, heat the solvent to boiling and add it dropwise. If it takes more than 3 mL to dissolve the sample, the solvent is not polar enough [1].
  • Solvent Pairs: If no single solvent works, use a solvent pair. The first solvent should readily dissolve your hot compound, while the second ("antisolvent") must be miscible with the first but have low solubility for your compound. Common pairs include ethyl acetate/hexane or water/ethanol [1].

2. Assess Compound Purity and Impurities The presence of insoluble impurities can prevent dissolution or be mistaken for the main compound.

  • Procedure: If your compound does not fully dissolve after adding a sufficient volume of hot solvent, it may contain very insoluble impurities. Perform a hot filtration using a fluted filter paper in a stemless funnel to remove them. Remember to add a 10-20% excess of hot solvent to the solution beforehand to account for evaporation during filtration [1].

3. Employ Advanced Solubilization Strategies For persistently insoluble compounds, consider these advanced carriers and techniques commonly used in drug development [3]:

  • Lipid-Based Carriers: Such as liposomes or microemulsions.
  • Polymer-Based Carriers: Including solid dispersions or polymeric nanoparticles.
  • Inorganic Carriers: Using materials like mesoporous silica.
  • Size Reduction: Techniques like micronization or creating nanocrystals to increase surface area and dissolution rate [3].

4. Utilize Affinity Tags (For Proteins) If your target is an insoluble protein, fusing it with a solubility tag can dramatically improve its behavior. The tag is later removed with a specific protease [4].

  • GST-Tag: A robust tag that binds to glutathione beads. Be aware it can cause protein dimerization [4].
  • MBP-Tag: A highly effective solubilizing tag that binds to amylose resin and does not dimerize [4].
  • SUMO-Tag: A small tag that offers high solubility enhancement and efficient, scarless cleavage [4].

FAQ: Choosing a Purification Method

Q: How do I choose between Recrystallization and Chromatography?

The choice depends on your compound's characteristics and your purity requirements.

Method Best For Key Principle Scalability Common Solvents/Phases
Recrystallization [1] [2] Purifying solids where impurities are present in small quantities; final step polishing. Differential solubility in hot vs. cold solvent; impurities remain in solution or are filtered. Good for multi-gram scale. Single solvents (water, ethanol, ethyl acetate) or solvent pairs (ethyl acetate/hexane).
Chromatography Complex mixtures, compounds with similar properties, and high-purity demands. Differential partitioning between a mobile and stationary phase. Excellent, from analytical (mg) to preparative (grams).
Normal-Phase (NP-HPLC) [5] Separating polar compounds; chiral separations. Polar stationary phase (e.g., silica) & non-polar mobile phase (e.g., hexane). High Stationary: Silica, Alumina. Mobile: Hexane, Ethyl Acetate.
Reverse-Phase (RP-HPLC) [5] [6] Separating non-polar to moderately polar compounds; pharmaceuticals, peptides, proteins. Non-polar stationary phase (e.g., C18) & polar mobile phase (e.g., water/acetonitrile). High (industry standard) Stationary: C18, C8. Mobile: Water/Acetonitrile, Water/Methanol.

Experimental Protocol: Standard Recrystallization

This is a detailed protocol for purifying a solid compound via recrystallization [1].

Workflow Diagram

Step1 1. Select Solvent Step2 2. Dissolve Sample Step1->Step2 Step3 3. Hot Filtration Step2->Step3 Step4 4. Cool Solution Step3->Step4 Step5 5. Collect Crystals Step4->Step5 Step6 6. Dry Product Step5->Step6

1. Solvent Selection: As described in the troubleshooting guide above, empirically determine the best solvent or solvent pair [1]. 2. Dissolving the Sample: * Place the impure solid in an Erlenmeyer flask (sloping sides trap vapors). * Heat the chosen solvent to boiling in a separate flask, adding boiling chips to prevent bumping. * Add the hot solvent in small portions to the solid, swirling and heating continuously until dissolution is complete. Do not add more solvent than necessary [1]. 3. Hot Filtration (Optional): * If insoluble impurities are present, perform a hot filtration. Fold filter paper into a fluted cone, place it in a stemless funnel, and pre-heat with a small amount of hot solvent. * Quickly pour the hot solution through the funnel. If crystals form in the funnel, rinse with a small amount of warm solvent [1]. 4. Cooling and Crystallization: * Cover the flask and let it cool slowly to room temperature on an insulating surface (like a paper towel). Slow cooling promotes the formation of large, pure crystals. * If no crystals form, induce crystallization by scratching the flask's inner wall with a glass rod or adding a tiny seed crystal. * After reaching room temperature, place the flask in an ice bath for 30+ minutes to maximize yield [1]. 5. Isolating the Crystals: * Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel. * Rinse the crystals with a small amount of ice-cold fresh solvent to remove adhered impurities [1]. 6. Drying: * Leave the crystals in the funnel and draw air through them for several minutes. Alternatively, allow them to air-dry on a watch glass for several hours or use a vacuum desiccator for more efficient drying [1].

Key Considerations for Technique Selection

  • For High-Throughput or Complex Mixtures: Preparative HPLC (particularly Reverse-Phase) is the industry gold standard for purifying compound libraries in drug discovery, offering high purity and the ability to handle a wide range of compounds [7].
  • If Initial Crystallization Fails: The problem often traces back to the first step: imperfect solvent selection. Re-evaluate your solvent choice meticulously using the procedure outlined above [1] [2].

References

controlling polymorph formation alpha beta sulfur

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Polymorphs and Their Importance

A polymorph is a solid material that can exist in more than one crystal structure, despite being the same chemical compound. Different polymorphs can have vastly different properties, such as solubility, stability, and bioavailability, which is critical in drug development [1].

The table below summarizes the core challenges and underlying causes you might encounter when working with polymorphs.

Challenge Root Cause Impact on Experiment
Appearance of a New, More Stable Polymorph [2] [3] Seeding from the environment; even trace amounts of a more stable polymorph can trigger a solid-form transition. The original polymorph becomes difficult or impossible to produce; desired properties are lost.
Irreversible Conversion [2] The new polymorph is at a lower energy state, making the conversion thermodynamically favorable and one-way. Process yields become unpredictable and inconsistent.
Inconsistent Results During Scale-Up Changes in processing conditions (e.g., stirring rate, cooling rate) can favor different polymorphs. Difficulty moving from lab-scale to manufacturing.
Failed Dissolution or Stability Tests A less soluble, more stable polymorph has formed, reducing the product's effectiveness [1] [3]. Drug product fails to meet quality specifications.

Techniques for Characterizing Polymorphs

A systematic approach to characterization is essential for identifying and controlling polymorphs. The following table compares the most common techniques.

Technique Key Principle Key Application in Polymorphism
Powder X-Ray Diffraction (PXRD) [1] X-rays interact with the electron density in a crystal, producing a unique fingerprint for each solid form. Considered the "gold standard" for qualitative and quantitative analysis of polymorphs.
Solid-State NMR (ssNMR) [1] Measures the local magnetic fields around atomic nuclei, sensitive to the crystal environment. Can identify structural changes and characterize different components in a mixture.
Time-Domain NMR (TD-NMR) [1] Measures relaxation properties (T1) of components in a solid mixture. Ideal for quantifying low levels of one polymorph or amorphous form in another.
Differential Scanning Calorimetry (DSC) [1] Measures heat flow differences between a sample and reference as they are heated. Used to study thermal events like melting points and solid-solid transitions.
Raman & Infrared Spectroscopy [1] Measures the interaction of light with molecular vibrations, which are influenced by crystal packing. Provides a fingerprint for different polymorphs; useful for rapid, in-situ monitoring.

The following workflow outlines a strategic approach to polymorph control, integrating these characterization techniques.

Start Start: Polymorph Screening & Control Screen Perform Comprehensive Polymorph Screen Start->Screen Char Characterize Solid Forms Risk Assess Risk of Disappearing Polymorph Char->Risk Screen->Char Manuf Develop Robust Manufacturing Process Monitor Implement In-Process Controls & Monitoring Manuf->Monitor Risk->Manuf

Troubleshooting Common Polymorph Issues

Here are solutions to frequently encountered problems, drawing on historical case studies.

Problem: A new, more stable polymorph appears and "poisons" production.

  • Case Study - Ritonavir: This HIV drug was originally marketed in a semi-solid capsule using "Form I." In 1998, a new, less soluble "Form II" emerged. Once Form II seeds were present in the manufacturing environment, it became the dominant product, forcing a temporary market withdrawal and a costly reformulation [2] [3].
  • Troubleshooting Steps:
    • Confirm the new form using PXRD and ssNMR [1] [3].
    • Isolate and purify the desired polymorph under highly controlled conditions. For Ritonavir Form I, this eventually required a special refrigerated gel cap [2].
    • Implement strict containment: Use dedicated equipment and environments to prevent cross-contamination by the new, more stable form [2].

Problem: Inability to reproduce a patented polymorph after the initial success.

  • Case Study - Paroxetine: A generic manufacturer found it could no longer produce the original "anhydrate" form of the drug, as it consistently converted to the patented "hemihydrate" form. It was believed trace hemihydrate in the environment seeded this conversion [2].
  • Troubleshooting Steps:
    • Audit the environment: Check for potential seed sources in labs, equipment, or even raw materials.
    • Modify crystallization parameters: Precisely control temperature, solvent composition, and anti-solvent addition rates to navigate to a different region of the polymorph landscape [4].
    • Use additives: Employ custom-tailored inhibitors that selectively block the nucleation and growth of the unwanted polymorph.

Experimental Protocol: Polymorph Screening

This is a generalized protocol for conducting a polymorph screen, a critical step in mitigating the risk of disappearing polymorphs.

P1 1. Sample Preparation P2 2. Crystallization Trials P1->P2 Sub1 Dissolve API in various solvents (e.g., water, alcohols, acetones) P1->Sub1 P3 3. Solid Form Isolation P2->P3 Sub2 Use multiple methods: - Cooling crystallization - Anti-solvent addition - Slurry conversion P2->Sub2 P4 4. Characterization & Analysis P3->P4 Sub3 Filter and dry solids from each condition P3->Sub3 Sub4 Analyze all solids with PXRD Use DSC, ssNMR for new forms P4->Sub4

Key Considerations:

  • Solvent Selection: Use a diverse range of solvents (polar, non-polar, protic, aprotic) to maximize the chance of finding different polymorphs.
  • Slurry Conversion: Stirring a solid in a solvent it is slightly soluble in can promote the transformation to the most stable polymorph under those conditions, which is critical information [5].
  • Scale-Up: A polymorph that is easy to make in a 10 ml vial may be impossible to reproduce in a 1000 L reactor. Always include scale-dependent parameters in your screening.

References

optimizing crystallization octathiocane from solution

Author: Smolecule Technical Support Team. Date: February 2026

About Octathiocane (S₈)

Octasulfur (S₈), systematically named cyclo-octasulfur or This compound, is the most common allotrope of sulfur and a major industrial chemical [1]. It is an odourless and tasteless yellow solid that occurs widely in nature.

  • Chemical Formula: S₈ [1]
  • Molar Mass: 256.52 g·mol⁻¹ [1]
  • Appearance: Vivid, yellow, translucent crystals [1]
  • Common Polymorphs: It crystallizes in three distinct polymorphs: rhombohedral (the accepted standard state), and two monoclinic forms [1].

Crystallization Optimization & Troubleshooting Guide

The following FAQs address common challenges in crystallizing this compound and other compounds, drawing on general crystallization principles.

How can I improve the purity of my crystals?

Low crystal purity is often due to impurities in the feed solution or suboptimal crystal growth conditions. The table below outlines common causes and corrective actions [2].

Problem Cause Corrective Action
Impurities in feed stream Monitor and control feed composition (concentration, pH, temperature, dissolved solids) to within optimal ranges [2].
Unwanted nucleation Optimize operating conditions (cooling rate, agitation) to achieve desired supersaturation and avoid fluctuations [2].
Poor crystal morphology Use seeding to provide a controlled surface for crystal growth and bypass stochastic primary nucleation [3].
Why are my crystals too small or poorly formed?

This issue is typically linked to the nucleation and growth stages. The core strategy is to optimize conditions to favor crystal growth over the formation of new nuclei.

  • Control Supersaturation: Supersaturation (σ) is the driving force for both nucleation and growth. A high supersaturation level leads to excessive nucleation, creating many small crystals. Precisely control parameters like cooling rate or anti-solvent addition rate to maintain a moderate, stable supersaturation level that promotes growth [3].
  • Optimize Parameters Systematically: Key parameters to optimize include pH, ionic strength, precipitant concentration, and temperature [4]. The process involves making incremental changes to these variables around an initial successful condition and observing the outcome.
  • Implement Seeding: Adding pre-prepared seed crystals to a slightly supersaturated solution can provide a controlled surface for crystal growth, reducing the reliance on spontaneous nucleation which is difficult to control [3].
How do I scale up a crystallization process from a small volume?

Scaling up a crystallization process is complex because conditions are not evenly distributed in larger crystallizers.

  • Avoid Relying on Primary Nucleation: Processes that rely on spontaneous (primary) nucleation are difficult to scale up consistently. Seeding is a critical technique to mitigate this risk [3].
  • Use Compartmental Modeling: Advanced design involves using heat, mass, and population balances, along with kinetic processes (nucleation, growth, agglomeration), in a compartmental modeling tool to predict how the process will perform at a larger scale and different geometry [3].

Experimental Optimization Workflow

The following diagram illustrates a systematic procedure for optimizing crystallization conditions, adaptable for this compound.

G Start Start with Initial Crystallization 'Hit' P1 Identify Key Parameters (pH, Precipitant, Temperature) Start->P1 P2 Design Experiment (Systematic Incremental Variation) P1->P2 P3 Prepare & Execute Crystallization Trials P2->P3 P4 Analyze Crystal Quality (Size, Morphology, Diffraction) P3->P4 Decision Quality Suitable for Data Collection? P4->Decision Decision->P1 No End Optimization Complete Decision->End Yes

This workflow entails refining conditions through sequential, incremental changes [4].

  • Start with Initial 'Hit': Begin with a condition that yields some crystals, even if they are of poor quality (e.g., microcrystals, clusters) [4].
  • Identify Key Parameters: Determine the chemical and physical parameters that define the initial condition. For this compound and other compounds, these typically include:
    • Chemical: Precipitant type and concentration, pH, ionic strength, additives [4].
    • Physical: Temperature, sample volume, methodology (e.g., vapor diffusion, cooling) [4].
  • Design Experiment: Create a matrix of experiments where you systematically vary the identified parameters around their initial values. For example, if the initial pH was 7.0, set up trials at pH 6.0, 6.5, 7.0, 7.5, and 8.0 [4].
  • Prepare & Execute Trials: Formulate the solutions and set up the crystallization trials. This step can be labor-intensive but is crucial for success [4].
  • Analyze Crystal Quality: Evaluate the results. Use a microscope to check for improvements in crystal size and morphology. The ultimate test is the quality of the X-ray diffraction data [4].

Methodology for Seeding Crystallization Trials

Seeding is a powerful technique to improve reproducibility and crystal size.

  • Generate Seed Stock: Prepare a suspension of small crystals (seeds) from your initial crystallization hit. This can often be done by crushing a small crystal or using a crystal harvesting tool to disrupt a crystal cluster in its mother liquor.
  • Induce Slight Supersaturation: Prepare your crystallization experiment as usual, but slightly overshoot the condition that leads to nucleation (e.g., cool to a temperature just below the saturation point).
  • Introduce Seeds: Transfer a very small amount of the seed stock into the supersaturated solution. This provides a controlled surface for molecules to attach to, guiding the growth of a larger, single crystal.

References

preventing degradation of octathiocane during storage

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Stable Storage

The following table summarizes the key factors to control in order to prevent drug degradation, based on standard pharmaceutical practices [1].

Factor Description & Rationale Potential Strategies for Octathiocane
Temperature High temperatures increase molecular motion and reaction rates, accelerating degradation [1]. Select appropriate storage condition (long-term, intermediate, accelerated, cold chain) based on stability data [1].
Humidity Moisture can drive hydrolysis or cause physical changes like clumping in solid formulations [1]. Use airtight containers with moisture barriers (e.g., HDPE bottles with desiccants); consider low-humidity storage for sensitive materials [1].
Light Exposure to light, especially UV, can cause photodegradation, breaking chemical bonds and forming impurities [1]. Use light-protective packaging (e.g., amber vials, opaque containers) [1].
Oxygen Exposure to air can cause oxidation, leading to loss of potency [1]. Use airtight packaging; purge containers with inert gas (e.g., nitrogen) before sealing [1].
Packaging The packaging is the primary barrier against the environment; interactions between the product and container must be assessed [1]. Conduct compatibility studies to ensure packaging does not leach chemicals or adsorb the active ingredient [1].

Experimental Protocol for Stability Testing

To develop a specific stabilization strategy for this compound, you will need to conduct systematic stability studies. The workflow below outlines this iterative process.

Start Define Stability Study Goal F1 Formulate Hypothesis (e.g., 'this compound degrades via hydrolysis') Start->F1 F2 Design Stress Tests (Temperature, Humidity, Light, Oxidation) F1->F2 F3 Prepare Samples (Standardized composition and packaging) F2->F3 F4 Place Samples in Stability Chambers F3->F4 F5 Withdraw Samples at Predefined Time Points F4->F5 F6 Analyze Samples (e.g., with HPLC/UPLC-MS) F5->F6 F7 Interpret Data & Identify Degradation Products F6->F7 F8 Refine Storage Conditions and Formulation F7->F8 F8->F2 Repeat if Needed End Establish Validated Storage Protocol F8->End

Here are the detailed methodologies for the key steps in the workflow:

  • Step 1: Design Stress Tests Expose this compound samples to exaggerated storage conditions to rapidly identify degradation pathways [1]. Standard conditions include:

    • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months [1].
    • Long-term Testing: 25°C ± 2°C / 60% RH ± 5% RH for up to 36 months [1].
    • Special Conditions: For light sensitivity, follow ICH Q1B guidelines on photostability. For oxygen sensitivity, expose samples to oxygen-rich atmospheres.
  • Step 2: Analyze Samples with Chromatographic Techniques You will need a precise analytical method to quantify the intact this compound and its degradation products. The techniques below, referenced from the search results, are highly recommended.

    • HPLC with UV Detection: A common and powerful tool for separation and analysis [2]. The output is a chromatogram where the retention time helps identify compounds, and the peak area is proportional to the amount present [2]. You must optimize the wavelength to ensure this compound absorbs light strongly while the solvent does not [2] [3].
    • UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for sensitive and definitive analysis. As demonstrated in methods for detecting anesthetic residues and PFAS, UPLC-MS/MS provides superior separation and can identify degradation products based on their precise molecular weight and fragmentation pattern [4] [5]. Coupling HPLC to a mass spectrometer allows you to compare the fragmentation pattern of unknown degradation products against databases to confirm their identity [2].

Troubleshooting FAQ

  • We see multiple unknown peaks in our HPLC chromatogram after storage. What does this mean? This is direct evidence of degradation. The new peaks are likely degradation products of this compound. You should collect the eluent from these peaks and use mass spectrometry to identify their structure, which will help you deduce the primary degradation pathway (e.g., oxidation, hydrolysis) [2].

  • Our formulation is still degrading despite controlled temperature and humidity. What are we missing? Consider these often-overlooked factors:

    • Packaging Interaction: The container or closure could be adsorbing the compound or leaching chemicals that catalyze degradation. Run a packaging compatibility study [1].
    • Trace Metals or Impurities: Contaminants in excipients or from processing equipment can act as catalysts for degradation. Use high-purity materials and consider chelating agents.
    • pH Shift: For solutions or suspensions, small shifts in pH can dramatically increase degradation rates. Incorporate a buffering system if appropriate.
  • How can we prove our storage method is effective for regulatory submissions? You must generate data under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) guidelines. This involves a formal, pre-defined stability study protocol using ICH-guided conditions (long-term, intermediate, accelerated) with validated analytical methods (like UPLC-MS/MS) to generate robust data on the rate of degradation and the formation of impurities over time [1] [4] [5].

References

troubleshooting machine learning models sulphate prediction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting Guide

The table below summarizes common issues, their potential causes, and recommended actions based on problems cited in sulphate prediction research.

Problem Category Specific Issue & Symptoms Potential Root Cause Recommended Action & Validation
Data Quality Model performance is poor; predictions are inaccurate and inconsistent. Missing values for sulphate concentrations in datasets [1]. Use ML to impute missing sulphate levels based on correlated parameters like Iron (Fe), Total Dissolved Solids (TDS), and Temperature [1].
Data Quality Model fails to generalize to new data or different environmental conditions. Limited dataset from a single location or set of conditions; incorrect input feature selection [2]. Collect more diverse field data. Use domain knowledge to select features; for AMD, ensure Iron (Fe) is included as it's highly correlated with sulphate [1].
Model Selection & Performance Low predictive accuracy (<90% R²) on both training and test sets. Using a simple or inappropriate model that cannot capture the complex, non-linear relationships in the data [2]. Switch to ensemble methods (e.g., Random Forest, XGBoost) or Stacking Ensembles, which consistently outperform individual models for this task [1].
Model Selection & Performance Model is computationally slow, hindering deployment for real-time analysis. Physics-based models are inherently computationally intensive [3]. Implement ML algorithms like XGBoost, which have been shown to perform risk analysis at least 12 times faster than physics-based models [3].
Evaluation & Optimization Uncertainty in determining the true optimum conditions for the treatment process. Traditional optimization methods like Response Surface Methodology (RSM) have limitations in robustness and require repetitive experiments [2]. Leverage ML algorithms (e.g., from scikit-learn) to reduce uncertainty and determine optimum features like pH, dosage, and settling time with greater precision [2].

Experimental Protocols for Sulphate Prediction

Here are detailed methodologies for the key experiments cited in the troubleshooting guide, which you can adapt for your own work.

Protocol for Predicting Sulphate Levels in Acid Mine Drainage (AMD)

This protocol is based on research that used ML to predict sulphate levels for potential resource recovery [1].

  • Objective: To accurately predict sulphate levels in AMD using water quality parameters, filling gaps in datasets for designing S8 (octathiocane) extraction experiments.
  • Data Collection: Gather historical water quality data. Key features should include Temperature (°C), Total Dissolved Solids (TDS in mg/L), and Iron (Fe in mg/L), which show high correlation with sulphate levels [1].
  • Model Training & Selection:
    • Test a suite of models, including Linear Regression (LR), K-Nearest Neighbours (KNN), Support Vector Regression (SVR), Decision Trees (DT), Random Forest (RF), XGBoost, and Artificial Neural Networks (MLP) [1].
    • Implement a Stacking Ensemble (SE-ML). Use the best-performing individual models as base learners and a Linear Regression model as the meta-learner to combine their predictions [1].
  • Model Evaluation: Use Mean Squared Error (MSE), Mean Absolute Error (MAE), and R-squared (R²). A successful SE-ML model for this task achieved an R² of 0.9997 [1].
Protocol for Optimizing Effluent Treatment with Coagulants

This protocol is based on research that used ML to optimize the use of aluminum sulfate (AS) for treating petroleum industry effluent (PIE) [2].

  • Objective: To determine the optimum operating conditions (pH, coagulant dosage, settling time) to minimize colloidal particles causing turbidity in PIE.
  • Data Generation via Jar Tests: Conduct jar test experiments. The input features are pH, dosage of aluminum sulfate (g/L), and settling time (min). The target variable is residual turbidity (NTU) or removal efficiency (%).
  • Model Training & Selection:
    • Train and compare multiple ML models. The study used Random Forest (RF), Decision Tree (DT), Support Vector Machine (SVM), and Polynomial Models (PM) [2].
    • Select the best model based on statistical metrics. The predicted optimum condition in the study was pH 10, dosage of 0.1 g/L, and settling time of 30 min, resulting in 95% removal efficiency [2].
  • Integration with Kinetics: Incorporate the ML output into a second-order coagulation-flocculation kinetic model. This helps define key design parameters like the flocculation rate constant and required detention time for sedimentation tank geometry [2].

Machine Learning for Sulphate Prediction: Experimental Workflow

The following diagram, generated with Graphviz, outlines the logical workflow for a sulphate prediction or treatment optimization project, integrating the concepts from the FAQs and protocols above.

cluster_1 Data Phase cluster_2 Modeling Phase start Start: Define Project Goal data Data Collection & Preprocessing start->data data_coll Gather Data: - Historical Water Quality - Experimental Jar Tests data->data_coll model Model Training & Selection model_train Train Multiple Models: (e.g., RF, XGBoost, ANN) model->model_train eval Model Evaluation eval->data Performance Poor deploy Deploy & Interpret eval->deploy Performance Accepted end End: Actionable Insights deploy->end Report data_prep Preprocess: - Handle Missing Values - Select Key Features (e.g., Fe, TDS) data_coll->data_prep Clean data_prep->model model_compare Compare Performance Using Metrics (MSE, R²) model_train->model_compare Iterate model_ens Consider Ensemble Methods (e.g., Stacking) model_compare->model_ens Iterate model_ens->eval Validate

How to Proceed with Your Research

The information here provides a strong, evidence-based foundation. To move forward:

  • For Model Implementation: Use the scikit-learn library in Python, as it was successfully used in the cited research for building and comparing models like Random Forest and Decision Trees [2].
  • For Data Challenges: If your dataset has missing sulphate values, prioritize the ensemble learning approach described in the first protocol [1].
  • For Process Optimization: If your goal is to find the optimal chemical treatment conditions, follow the jar test and ML integration methodology [2].

References

scaling up octathiocane production industrial methods

Author: Smolecule Technical Support Team. Date: February 2026

Octasulfur (Octathiocane) Fact Sheet

This table summarizes key identifiers and properties of octasulfur for quick reference [1].

Property Description
Systematic IUPAC Name Cyclo-octasulfur [1]
Common Names Octasulfur, this compound, Cyclooctasulfur [1]
Chemical Formula S₈ [1]
Standard State Yellow, translucent crystalline solid [1]
Melting Point 119 °C (246 °F) [1]
Boiling Point 444.6 °C (832.4 °F) [1]
Industrial Relevance Primary component of elemental sulfur; major industrial chemical [1]

Industrial Production & Workflow

Octasulfur is the main component of elemental sulfur. It is primarily recovered from natural sources like volcanic deposits or as a major product of the Claus process in petroleum refineries [1].

The flowchart below outlines the core steps in sourcing and producing octasulfur.

G Start Start Source1 Natural Source Extraction (Volcanic Deposits) Start->Source1 Source2 Claus Process (Petroleum Refining) Start->Source2 End Octasulfur (S₈) Product Separation Separation and Purification Source1->Separation Source2->Separation Crystallization Crystallization Separation->Crystallization QualityControl Quality Control & Packaging Crystallization->QualityControl QualityControl->End

Diagram Title: Octasulfur Production Pathways

Frequently Asked Questions

What is the most stable crystal form of octasulfur at standard conditions? The rhombohedral crystal form is the accepted standard state for octasulfur [1].

My synthesized octasulfur does not form the expected yellow crystals. What could be wrong? The color and crystallinity can be affected by the cooling rate and presence of impurities. If you quench (rapidly cool) molten sulfur, you may form the metastable γ-sulfur polymorph. For pure, vivid yellow crystals, slow crystallization from solution is recommended [1].

Finding Specialized Technical Information

The general troubleshooting methodology involves systematically identifying the problem, establishing a theory, testing it, and implementing a solution [2]. For detailed, industry-specific guidance:

  • Consult Technical Data Sheets: Reach out directly to industrial equipment manufacturers or chemical suppliers specializing in sulfur processing.
  • Search Engineering Literature: Look for handbooks and technical papers on sulfur chemistry and Claus process optimization, which are common in petroleum engineering resources.
  • Refine Your Search: Use more specific terms like "Claus process troubleshooting," "sulfur crystallization scaling challenges," or "impurities in commercial sulfur" to find relevant case studies and manuals.

References

enhancing purity laboratory-made octathiocane

Author: Smolecule Technical Support Team. Date: February 2026

Purification Techniques for Solid Compounds

For a solid compound like octathiocane, crystallization is the primary purification method. The table below summarizes the key techniques and their applicability.

Technique Primary Use/Principle Application Notes for this compound
Crystallization [1] [2] Dissolving impure solid in hot solvent; pure compound crystallizes upon cooling. Primary method for solid purification. Solvent selection is critical.
Sublimation [2] Solid phase transitions directly to vapor, then condenses back to solid, leaving impurities behind. Ideal if this compound sublimes readily (like iodine or naphthalene).
Distillation [2] Separates liquids based on boiling points. Not applicable for solids unless dissolved or melted.
Chromatography [2] Separates components based on differential adsorption between stationary and mobile phases. Useful for analytical checks (TLC, HPLC) or small-scale prep purification.
Detailed Protocol: Crystallization

This is the most critical method for purifying solids. The following workflow outlines the key steps and decision points.

Start Start Crystallization SolventSelect Select Appropriate Solvent Start->SolventSelect Dissolve Dissolve Crude Compound in Minimum Hot Solvent SolventSelect->Dissolve Decolorize Solution Colored? Dissolve->Decolorize AddCharcoal Add Activated Charcoal and Hot Filter Decolorize->AddCharcoal Yes Cool Cool Solution Slowly to Induce Crystallization Decolorize->Cool No AddCharcoal->Cool Collect Collect Crystals by Vacuum Filtration Cool->Collect WashDry Wash with Cold Solvent and Dry Collect->WashDry End Pure Crystals WashDry->End

1. Solvent Selection [1] The ideal solvent should:

  • Dissolve the compound when hot but not when cold.
  • Have a boiling point below the melting point of the compound.
  • Not react with the compound.
  • Be volatile for easy removal from crystals.
  • Use "like dissolves like" principle. Test solvents by adding a single drop to a small amount of crushed crystals. If it doesn't dissolve when cold but does when hot, and crystallizes upon cooling, it is suitable. [1] Common solvents to test include water, methanol, ethyl acetate, and toluene. [1] If no single solvent works, use a solvent pair (e.g., ethanol-water, acetone-ligroin), dissolving the compound in the better solvent and adding the poorer one until the solution becomes cloudy. [1]

2. Dissolving the Impure Compound [1] Place the crude this compound in a flask and add a minimum amount of the chosen hot solvent. Use a stirring rod to crush large crystals and a boiling chip or wood applicator stick to prevent bumping. Heat until the compound just dissolves.

3. Decolorizing the Solution [1] If the solution is colored, add a spatula-tip of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.

4. Hot Gravity Filtration [1] This step removes insoluble impurities (like charcoal or dust). Use a stemless funnel and fluted filter paper to prevent premature crystallization. Pre-heat all glassware and quickly filter the hot solution.

5. Crystallization and Crystal Isolation [1] [2] Allow the filtered solution to cool slowly to room temperature, then optionally in an ice bath. Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove surface impurities. Dry the crystals in air or a vacuum desiccator.

Analyzing Purity and Yield

After purification, you must confirm the success of the process.

Purity Determination Methods
Analytical Method Principle Use in Purity Assessment
High-Performance Liquid Chromatography (HPLC) [3] [4] Separates components in a mixture based on affinity for a stationary phase. Primary method. Provides a purity percentage based on UV absorbance of the target peak vs. impurities.
Mass Spectrometry (MS) [3] Measures the mass-to-charge ratio of ionized molecules. Confirms the molecular weight and identifies deletion/truncation sequences. Often coupled with HPLC (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy [5] [6] Analyzes the molecular structure by observing the local magnetic fields of atomic nuclei. Identifies structural impurities and confirms molecular identity. A "clean" spectrum with correct proton ratios indicates high purity.
Understanding Purity Requirements

The required purity level depends on the application [3]:

  • >70% (Crude): Suitable for initial screening or antigen production.
  • >85% (Medium): Used for enzymology, epitope mapping, and bioassays.
  • >90-98% (High): Necessary for quantitative bioassays and receptor-ligand studies.
  • >98% (Extremely High): Required for in vivo studies, clinical trials, and structural studies (NMR, crystallography).

Troubleshooting Common Problems

Here are answers to frequently asked questions in a technical support format.

FAQ 1: My yield after crystallization is very low. What could be the cause?

  • Problem: Using too much solvent during the initial dissolution. This prevents the solution from becoming sufficiently supersaturated upon cooling, so much of the compound remains in the solution. [1]
  • Solution: Always use the minimum amount of hot solvent required to dissolve the crude compound.

FAQ 2: My crystals are forming as an oil instead of a solid. How can I fix this?

  • Problem: The solution is too concentrated or cooling too rapidly, causing the compound to oil out. [1]
  • Solution: Redissolve the oil by gently warming it and adding a small amount more solvent. Then, allow it to cool very slowly. You can also try scratching the inside of the flask with a glass rod to provide a surface for nucleation.

FAQ 3: The HPLC report shows multiple peaks. What do they represent?

  • Problem: The sample contains impurities. These can be [3]:
    • Deletion or Truncation Sequences: Missing amino acids (in peptides) or incomplete molecular chains.
    • Side-Reaction Products: Molecules modified during synthesis (e.g., oxidized, aspartimide formation).
    • Unreacted Starting Materials.
  • Solution: Optimization of the synthesis protocol (e.g., double couplings for difficult steps, using different coupling reagents) or further purification via preparative HPLC may be required. [3]

FAQ 4: My HPLC analysis shows a high level of a specific impurity. How can I address this?

  • Problem: A consistent by-product from the synthesis or degradation.
  • Solution: This requires HPLC Method Development to achieve better separation [4]:
    • Method Scouting: Screen different HPLC columns (C18, C8, etc.) and mobile phases (e.g., acetonitrile/water vs. methanol/water with different modifiers).
    • Method Optimization: Iteratively adjust parameters like the mobile phase gradient, temperature, and flow rate to improve resolution between the main peak and the impurity.

References

Understanding Octasulfur (Octathiocane) and Key Allotropes

Author: Smolecule Technical Support Team. Date: February 2026

Octasulfur (S₈), systematically named octathiocane, is the most common and stable allotrope of sulfur at room temperature [1] [2]. It consists of eight sulfur atoms arranged in a puckered ring, adopting a crown-like structure [1].

The table below summarizes the key allotropes relevant to separation processes:

Allotrope Name Type Stability & Temperature Dependence Key Physical Properties Molecular Structure
Rhombic (α-) Sulfur [3] Crystalline Stable below 96°C [3]. Converts to monoclinic form upon heating above this temperature [2]. Yellow, octahedral crystals [3]. Density: 2.06 g/cm³ [3]. Soluble in CS₂ [3]. S₈ rings [3]
Monoclinic (β-) Sulfur [3] Crystalline Stable between 96°C and 119°C (melting point) [2] [3]. Reverts to rhombic form upon cooling below 96°C [2] [3]. Dark yellow, needle-shaped crystals [3]. Density: 1.98 g/cm³ [3]. Soluble in CS₂ [3]. S₈ rings (different crystal packing from rhombic) [3]
Plastic (γ-) Sulfur [3] Amorphous Metastable; hardens and slowly reverts to the rhombic form on standing [3]. Soft, elastic, rubber-like threads [3]. Insoluble in CS₂ [3]. Mixture of long polymeric chains (Sₙ) and some S₈ rings [3]
Cyclo-S₆ (Engel's Sulfur) [3] Crystalline Unstable [3]. -- S₆ rings [3]

Potential Separation Pathways and Workflows

While explicit separation protocols are not available in the search results, the differing physical properties of the allotropes suggest potential separation methods. The following workflow diagrams logical relationships and property differences that can inform separation strategy design.

G Key Properties for Sulfur Allotrope Separation Start Starting Mixture of Sulfur Allotropes Solubility Solubility in CS₂ Start->Solubility Crystalline Crystalline vs. Amorphous Form Start->Crystalline Stability Thermal Stability Start->Stability Method1 Solvent-Based Separation (Dissolve in CS₂, Filter, Evaporate) Solubility->Method1 Key Property Method3 Mechanical Separation (Utilize Differences in Crystal Shape/Texture) Crystalline->Method3 Key Property Method2 Thermal Treatment (Control Temperature to Leverage Transitions) Stability->Method2 Key Property Output1 CS₂-Soluble Fraction (Primarily Rhombic & Monoclinic S₈) Method1->Output1 Output2 CS₂-Insoluble Fraction (Primarily Plastic Sulfur) Method1->Output2 Output3 Stable Crystalline Form (Rhombic S₈ after thermal cycling) Method2->Output3 Method3->Output3

FAQs for a Technical Support Center

Here are some anticipated frequently asked questions based on the properties of sulfur allotropes.

Q1: Why is the sulfur I melted and cooled in water (plastic sulfur) insoluble in carbon disulfide (CS₂), unlike commercial sulfur powder?

A1: This is expected behavior. Commercial sulfur powder is primarily composed of rhombic S₈, which is soluble in CS₂. Rapidly cooling molten sulfur creates plastic sulfur, an amorphous form consisting of long polymeric chains that are insoluble in CS₂ [3]. This property can be used to separate plastic sulfur from S₈ allotropes.

Q2: I need pure S₈ for my synthesis. The commercial source is unreliable. How can I purify it from elemental sulfur in the lab?

A2: The most common method is recrystallization from CS₂ [3].

  • Dissolve: Add powdered commercial sulfur to carbon disulfide (CS₂) at room temperature. Rhombic S₈ will dissolve, while many impurities (like plastic sulfur) will not.
  • Filter: Remove the insoluble impurities by filtration.
  • Evaporate: Allow the CS₂ to evaporate slowly from the filtrate. This will yield well-formed octahedral crystals of pure rhombic S₈ [3].

Q3: The needle-shaped crystals (monoclinic sulfur) I made changed to a powdery form after a few days. Is this decomposition?

A3: No, this is not decomposition. This is a classic example of allotrope transition. Monoclinic sulfur is only stable above 96°C. At room temperature, it is metastable and will slowly revert to the more stable rhombic sulfur form, which is a powder [2] [3]. This is a normal process.

Suggested Path Forward for Detailed Protocols

To build comprehensive troubleshooting guides, I suggest you:

  • Consult specialized chemical handbooks like CRC Handbook of Chemistry and Physics or Inorganic Syntheses series, which often contain detailed, peer-reviewed laboratory procedures.
  • Search in academic databases for papers on "purification of octasulfur" or "separation of sulfur allotropes." The recent research on sulfur in asteroids, like the Ryugu samples, confirms S₈'s relevance and may lead to modern analytical or separation techniques [1] [4].

References

octathiocane vs other cyclic sulfur allotropes stability

Author: Smolecule Technical Support Team. Date: February 2026

A Comparative Overview of Cyclic Sulfur Allotropes

The stability of sulfur allotropes is primarily determined by the strength of the S-S bond and the ring strain present in their cyclic structures [1]. The following table summarizes key properties of the most common cyclic allotropes.

Allotrope (Formula) Stability & Characteristics Molecular Structure Melting Point Natural Occurrence
Cyclo-S6 (ρ-Sulfur) Moderately stable; bright orange-red color [1]. Chair conformation, all atoms equivalent [1]. Not Specified Synthetically prepared [1].
Cyclo-S7 Least stable of the common cyclic allotropes [1]. Wide range of bond lengths (199.3–218.1 pm) [1]. Not Specified Synthetically prepared [1].
Cyclo-S8 (Octathiocane) Most stable under standard conditions; vivid yellow solid [2] [1]. Puckered "crown" conformation (D~4d~ symmetry) [2]. 119 °C [2] Predominant form in nature (e.g., α-Sulfur) [2] [1].
Cyclo-S~12~ The most stable of the larger cyclo-allotropes [1]. Structure with atoms in three parallel planes [1]. Not Specified Synthetically prepared [1].

Key Experimental Data on Stability

Experimental and theoretical studies provide quantitative data that explain the exceptional stability of S8. Recent research has investigated its fragmentation pathways and thermodynamic properties.

Fragmentation Pathways and Energetics

A key experiment involved the infrared-induced fragmentation of isolated S8 molecules, which revealed the following lowest-energy pathways [3]:

  • S8 → S6 + S2
  • S8 → S5 + S3

This statistical fragmentation, which requires multi-photon infrared absorption, demonstrates that breaking the S8 ring into specific smaller units is energetically favored over random cleavage [3]. The thermodynamic data for gas-phase S8 further supports its stability, as shown in the table below.

Property Value Conditions / Notes Source
Standard Enthalpy (ΔH°) 0 kJ/mol Standard state [2]
Heat Capacity (Cp°) Shomate Equation Parameters: A=180.6697, B=1.918988, C=-0.520130, D=0.044394, E=-2.270155 Gas phase, 298-6000 K [4]
Far-IR Spectrum Peaks at 21.1 µm (474 cm⁻¹), 41.3 µm (242 cm⁻¹), 53.5 µm (187 cm⁻¹) Isolated, cold S8 molecules; matches computational models. [3]

Detailed Experimental Protocols

For researchers seeking to reproduce key findings, here are summaries of the methodologies used in the cited studies.

  • Protocol 1: Far-Infrared Spectroscopy and Fragmentation of S8 [3]

    • Sample Preparation: A cold, diluted molecular beam of neutral sulfur allotropes is generated by sublimating commercial sulfur powder (composed largely of α-Sulfur). The resulting gas-phase distribution contains S2 through S8 molecules.
    • Spectroscopy: The molecular beam is interrogated using infrared light from a free-electron laser (FELIX). The spectrum of S8 is recorded via infrared photodissociation spectroscopy by monitoring the appearance of S5 and S6 fragment products as the IR wavelength is tuned.
    • Fragmentation Analysis: The specific fragmentation channels are identified by correlating the depletion of the S8 signal with the appearance of fragment signals in mass spectra.
  • Protocol 2: Synthesis of Cyclo-S6 via Polysulfane Route [1]

    • Reaction: A dilute solution of a polysulfane (H2S4) and sulfur monochloride (S2Cl2) in diethyl ether is prepared.
    • Procedure: The reactants are combined under controlled conditions, leading to the formation of orange-red cyclo-S6 crystals and hydrogen chloride (HCl) gas.
    • Product Isolation: The resulting cyclo-S6 solid is isolated from the solution.

Research Workflow and Fragmentation Pathways

The diagram below illustrates the experimental workflow for studying sulfur allotrope stability and the specific fragmentation pathways of S8.

SulfurStabilityResearch cluster_s8_frag S8 Fragmentation Pathways start Start: Sulfur Powder (α-S8) gen_beam Generate Molecular Beam start->gen_beam ir_radiation IR Laser Irradiation (FELIX, 17-67 µm) gen_beam->ir_radiation frag_path Fragmentation Pathways ir_radiation->frag_path mass_spec Mass Spectrometry Analysis frag_path->mass_spec Fragments result_s8 S8 is most stable Favored fragmentation to S6+S2 and S5+S3 mass_spec->result_s8 s8_node S8 Molecule path1 s8_node->path1 IR Photons path2 s8_node->path2 IR Photons s6_s2 S6 + S2 path1->s6_s2 s5_s3 S5 + S3 path2->s5_s3

This workflow, based on experiments by Herath et al. (2024), shows how infrared laser irradiation causes S8 to fragment via its two lowest-energy pathways [3].

Research Implications and Future Directions

The established stability of this compound (S8) has significant implications. Its detection in samples from the asteroid Ryugu indicates it could be a key reservoir for the "missing sulfur" in astrochemical models [2] [3]. Furthermore, its high stability makes γ-sulfur (composed of S8 rings) a promising candidate for improving cathode materials in lithium-sulfur batteries, as it may prevent the formation of problematic polysulfides [1].

Future research should focus on:

  • Quantifying Stability: Precisely measuring the activation energies for the interconversion between different sulfur allotropes.
  • Exploring Applications: Further investigating the use of stable S8 forms in advanced battery systems and material science.
  • Astrochemical Searches: Using the newly acquired far-infrared spectral data [3] to search for S8 in interstellar environments with telescopes like the JWST.

References

validating sulphate prediction models machine learning AMD

Author: Smolecule Technical Support Team. Date: February 2026

Machine Learning for Sulphate Prediction

The application of machine learning for predicting sulphate-related processes is an established area of research. The studies below illustrate different approaches, which you can use as a reference for building and validating your own models.

Study Focus ML Application & Algorithms Key Performance & Findings

| Predicting Sulphate Mineral Solubility [1] | - Goal: Predict solubility of barium/strontium sulphate.

  • Data: 1,600 experimental datasets.
  • Algorithms: Single/hybrid neural networks, optimization algorithms. | Model demonstrated reliable versatility for predicting scaling threats in various operating environments [1]. | | Modelling Sulphate-Reducing Bacteria (SRB) [2] | - Goal: Model growth/metabolism of Desulfovibrio vulgaris SRB.
  • Approach: Mathematical (Monod-based) model in a closed system. | Model parameterized and validated against independent experiments; serves as a potential benchmark for more complex ML models [2]. |

AMD AI Hardware for Machine Learning

For training complex models, the choice of hardware is critical. The following table compares AMD's and NVIDIA's flagship AI GPUs based on the information available.

Feature AMD Instinct MI250X NVIDIA A100 (for comparison)
Compute Cores 220 Compute Units (CUs) [3] 6,912 CUDA Cores [3]
Memory 128 GB HBM2e [3] 40/80 GB HBM2e [3]
Memory Bandwidth 3.2 TB/s [3] 1.6 TB/s (80GB variant) [3]
Key Software ROCm (Radeon Open Compute) ecosystem, including MIOpen, hipBLAS [3] CUDA ecosystem, including cuDNN, cuBLAS, TensorRT [3]
Framework Support Limited support for TensorFlow; PyTorch supported (v1.8+) [3] Fully supported for TensorFlow, PyTorch, JAX [3]
Strengths High memory bandwidth; competitive price-to-performance for inference; open-source platform [3] Mature, extensive software ecosystem; superior mixed-precision performance; broad framework support [3]

Proposed Validation Workflow

To objectively validate a sulphate prediction model on AMD hardware, you would need to design an experiment. The diagram below outlines a suggested workflow for this process.

cluster_1 Phase 1: Model & Environment Setup cluster_2 Phase 2: Execution & Validation cluster_3 Phase 3: Analysis & Comparison A Define Sulphate Prediction Task (e.g., Solubility, SRB Activity) B Select ML Model Architecture (e.g., Neural Network, XGBoost) A->B C Establish Benchmark Performance on Reference Hardware (NVIDIA) B->C D Configure Software Stack on AMD (ROCm, PyTorch/TF-ROCm, MIOpen) B->D F Run Training on AMD GPU (MI250X/MI300) C->F Baseline E Prepare Dataset & Data Loaders D->E E->F Data G Monitor Metrics (Training Time, GPU Utilization, Memory Usage) F->G H Evaluate Model Accuracy (AUC, Precision, Recall, F1-Score) G->H I Compare Results vs. Benchmark (Performance, Accuracy, Cost) H->I Results J Document Findings (Challenges, Best Practices) I->J

Key Considerations for Your Validation Study

When conducting your comparison, please pay close attention to the following aspects:

  • Model Interpretability: To build trust in your model's predictions, especially in a scientific context, use explainable AI (XAI) methods. SHAP (SHapley Additive exPlanations) is a powerful technique that helps you understand the contribution of each input feature to the model's final prediction [4].
  • Performance Metrics: Your comparison should extend beyond pure training speed. Include key metrics like model accuracy (AUC, F1-score), throughput (samples/second), power consumption, and total cost of ownership [3].
  • Software Implementation: Be prepared for a steeper initial setup with AMD's ROCm. Leverage the AMD Developer Cloud to access a pre-configured environment for development and testing [5].

References

spectroscopic characterization octathiocane Raman XRD

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Raman Spectroscopy vs. XRD

The table below summarizes the core characteristics of Raman spectroscopy and XRD, two powerful but complementary techniques for material analysis [1] [2] [3].

Feature Raman Spectroscopy X-Ray Diffraction (XRD)
Primary Information Chemical structure, molecular bonds, functional groups, phases [1] [4]. Crystalline structure, lattice parameters, phase identification (crystalline materials) [3].
Analysis Principle Inelastic scattering of light (vibrational energy transfer) [4] [3]. Elastic scattering of X-rays (constructive interference) [3].
Sample State Solids, liquids, gases, powders, slurries [1]. Primarily crystalline solids [3].
Sample Preparation Typically none; non-contact and non-destructive [1] [2]. Often requires powdered samples; can be non-destructive [3].
Spatial Resolution Confocal microscopy enables sub-micron resolution [1] [2]. Typically tens to hundreds of micrometers; lower spatial resolution.
Quantitative Analysis Possible, but can be challenging due to fluorescence or sample effects. Excellent for phase fraction quantification with established protocols [5].
Key Advantage Probes molecular vibrations and bonding; minimal interference from water [1] [2]. Direct reflection of crystal structure; definitive for crystalline phase ID [3].

Experimental Protocols for Characterization

Here are detailed methodologies for using Raman and XRD to characterize a material like octathiocane.

Raman Spectroscopy Protocol
  • Sample Preparation: For a solid like this compound (S₈), no preparation is needed. Vivid yellow, translucent crystals can be analyzed directly as received [1] [6].
  • Instrument Setup:
    • Laser Source: Select an appropriate laser wavelength (e.g., 532 nm, 785 nm). Longer wavelengths can help reduce fluorescence if it occurs [3].
    • Microscope: Use a confocal Raman microscope to focus the laser on a single crystal or specific area of interest [1].
    • Calibration: Perform wavelength calibration of the spectrometer using a standard like silicon.
  • Data Acquisition:
    • Place the sample under the objective and focus.
    • Set laser power to a level that does not damage the sample (e.g., S₈ melts at 119°C) [6].
    • Acquire the spectrum over a suitable wavenumber range (e.g., 100-2000 cm⁻¹) with an integration time of a few seconds to obtain a high-quality spectrum [1].
  • Data Interpretation:
    • Identify the characteristic peaks in the spectrum. The "fingerprint region" (below 1500 cm⁻¹) is most critical for identification [4].
    • Compare the acquired spectrum against reference spectra in specialized databases (e.g., the RRUFF database for minerals) for positive identification [3].
XRD Analysis Protocol
  • Sample Preparation:
    • If bulk material, gently grind the sample into a fine, homogeneous powder to ensure random orientation of crystallites.
    • Load the powder into a sample holder, taking care to create a flat, level surface.
  • Instrument Setup:
    • Mount the sample holder in the X-ray diffractometer.
    • Set the X-ray source (e.g., Cu Kα radiation) and configure the optics.
    • Align the instrument according to manufacturer specifications.
  • Data Acquisition:
    • Run the measurement over a relevant 2θ range (e.g., 10° to 80° is common).
    • Use a continuous scan mode with a slow scan speed (e.g., 0.5-2° per minute) to ensure good peak resolution and intensity.
  • Data Interpretation:
    • Identify the positions and relative intensities of the diffraction peaks in the pattern.
    • Use search-match software to compare the experimental pattern against a comprehensive database like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD) [3].
    • For pure S₈, the peak positions should match the reference pattern for cyclooctasulfur.

Characterization Workflow

For a comprehensive analysis, you can use both techniques in a complementary workflow, as shown in the following diagram.

Start Sample (e.g., this compound) Raman Raman Spectroscopy Start->Raman XRD X-Ray Diffraction (XRD) Start->XRD Data1 Molecular Fingerprint • Chemical Bonds • Functional Groups • Polymorphs Raman->Data1 Data2 Crystalline Fingerprint • Crystal Structure • Lattice Parameters • Phase ID XRD->Data2 Analysis Data Correlation & Final Identification Data1->Analysis Data2->Analysis Result Comprehensive Material Report Analysis->Result

Key Insights for Researchers

  • Technique Selection: The choice between Raman and XRD depends on the scientific question.
    • Use Raman spectroscopy to investigate molecular-level details like bonding, stress/strain on molecular structure, or to identify different polymorphs without complex sample prep [1].
    • Use XRD for definitive identification of crystalline phases, determining precise structural parameters, or when analyzing mixtures for quantitative phase fractions [5] [3].
  • Overcoming Limitations: Raman spectroscopy can be hampered by strong fluorescence in some samples. This can often be mitigated by using a laser with a longer wavelength (e.g., 785 nm or 1064 nm) [3]. XRD, while powerful for crystals, cannot identify molecular materials unless they are crystallized [3].

References

analytical methods quantifying octathiocane purity

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Quantifying Chemical Purity

The following table summarizes common analytical methods used to determine the purity of chemical substances. These methods are categorized from simpler, classical techniques to more advanced instrumental analyses [1] [2].

Method Principle Key Applications Pros Cons
Melting/Boiling Point Measures specific temperature at which a substance changes state [1] [2]. Initial purity screening [1]. Simple, inexpensive, fast [2]. Does not identify impurities; only indicates their presence [2].
Titration Determines concentration by reacting with a standard solution [1]. Quantifying main component in a sample. High accuracy, low cost, well-established [1]. Requires specific chemical reactions; not for complex mixtures.
Colorimetric Methods Uses color-changing reagents to detect specific functional groups or impurities [1] [2]. Detecting specific impurities or functional groups [1]. Fast, simple, can be very specific. Often qualitative or semi-quantitative; may not be specific to one impurity.
Chromatography (e.g., HPLC, GC) Separates mixture components based on interaction with mobile and stationary phases [1] [2]. Separating and quantifying individual components in a complex mixture [1] [2]. High resolution, can separate and quantify multiple components simultaneously. Requires specialized equipment and method development.
Spectroscopy (e.g., NMR, IR, MS) Identifies and quantifies compounds based on interaction with electromagnetic radiation or mass-to-charge ratio [1] [2]. Identifying unknown impurities and confirming the identity of the main compound [1] [2]. Provides detailed structural information; highly specific and sensitive. Expensive equipment; requires expert interpretation of data.

Detailed Experimental Protocol: HPLC for Purity Analysis

For quantifying the purity of a synthetic compound, HPLC is one of the most common and reliable techniques due to its high resolving power and quantitative capabilities. The following workflow outlines the key steps in an HPLC purity method, from setup and validation to the final calculation [1] [3].

HPLC_Workflow start Start Method Development method_dev Define HPLC Parameters: - Column Type - Mobile Phase - Flow Rate - Detection Wavelength start->method_dev Define system_suitability Perform System Suitability Test method_dev->system_suitability Set Up sample_prep Prepare Sample & Standard Solutions system_suitability->sample_prep Pass validation Method Validation: - Specificity - Linearity - Accuracy - Precision sample_prep->validation Ready validation->method_dev Fail/Adjust run_hplc Run HPLC Analysis validation->run_hplc Validate data_analysis Analyze Chromatogram & Integrate Peaks run_hplc->data_analysis Complete calc_purity Calculate % Purity data_analysis->calc_purity Peak Areas end Purity Report calc_purity->end Final Result

HPLC Purity Analysis Workflow

Key Experimental Details
  • Method Development and System Suitability: The first step is to establish chromatographic conditions that cleanly separate octathiocane from any potential impurities. Critical parameters include the type of column (e.g., C18), the composition of the mobile phase (e.g., water/acetonitrile gradient), and the detection wavelength [3]. Before analysis, a System Suitability Test is run to ensure the instrument is performing correctly, checking parameters like peak shape and reproducibility [3].
  • Sample and Standard Preparation: A sample of this compound is accurately weighed and dissolved in a suitable solvent to a known concentration. A high-purity reference standard of this compound is prepared similarly for calibration [3].
  • Method Validation: Before use, the HPLC method must be validated to prove it is suitable for its purpose. Key parameters to validate include [3]:
    • Specificity: The method can distinguish this compound from impurities.
    • Linearity: The detector response is proportional to the concentration of this compound over the required range.
    • Accuracy: The method yields results close to the true value (e.g., confirmed by testing with a known standard).
    • Precision: The method gives consistent results on repeated testing.
Data Analysis and Purity Calculation

After running the sample, the chromatogram is analyzed. The area of the main this compound peak and the areas of all impurity peaks are integrated. The purity percentage is typically calculated using the formula below, which assumes all detected components contribute to the total area and that the detector responds equally to them (an assumption that may require verification).

PurityCalculation formula % Purity = (Area of Main Peak / Total Area of All Peaks) × 100 note Note: Assumes equivalent detector response for all components.

Purity Calculation Method

Important Considerations for Your Guide

To create a comprehensive and authoritative comparison guide, please consider the following:

  • Focus on General Principles: In the absence of this compound-specific data, your guide can be highly valuable by detailing the general principles, pros/cons, and validation criteria for each method, allowing researchers to select the most appropriate technique for their needs.
  • Emphasize Method Validation: For a professional audience, the rigor of the method is as important as the result. Be sure to highlight validation protocols based on regulatory guidelines like ICH Q2(R1) to ensure the data is reliable [3].
  • Consult Specialized Databases: To find compound-specific information, I recommend you search specialized scientific databases such as SciFinder, Reaxys, or PubMed. You may also find relevant monographs in the European Pharmacopoeia (Ph. Eur.) or United States Pharmacopeia (USP) if this compound is a known pharmaceutical ingredient [3].

References

Comparison of Sulfur Allotropes: Thermal Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key thermal properties and transition behaviors of the primary sulfur allotropes.

Allotrope Crystal Structure & Type Key Thermal Transition(s) Transition Temperature Characteristic Thermal Behavior
α-Sulfur (Rhombic) [1] [2] Orthorhombic; Cyclo-S₈ ring [3] [4] Converts to β-sulfur [1] [5] 95.3 °C (369 K) [3] [4] Stable below transition temperature. Adopts a puckered "crown" ring structure (S₈) [3].
β-Sulfur (Monoclinic) [1] [2] Monoclinic; Cyclo-S₈ ring [3] [4] Converts to α-sulfur; Melts [2] Stable >95.3 °C; Melts at ~119-120 °C [3] [2] Stable only above the transition temperature. Less dense than α-sulfur [4].
γ-Sulfur (Nacreous) [3] [2] Monoclinic; Cyclo-S₈ ring [3] - - The densest form among the three common S₈ polymorphs [3].
Plastic Sulfur (Amorphous) [3] [2] Amorphous; Mixture of long catena (chain) polymers and some rings [3] Reverts to α-sulfur over time [2] - Formed by rapid cooling of molten sulfur above 160°C. Elastic when first formed but hardens on standing [2].

The phase behavior and transformations between these allotropes can be visualized in the following workflow:

G Start Solid Sulfur (α-S8, Rhombic) BetaSulfur Solid Sulfur (β-S8, Monoclinic) Start->BetaSulfur Heated above 95.3°C (369 K) LiquidLow Liquid Sulfur (λ-S, Pale Yellow, Low Viscosity) LiquidHigh Liquid Sulfur (μ-S, Dark Red, High Viscosity) LiquidLow->LiquidHigh Heated above 160°C (λ-transition) PlasticSulfur Plastic Sulfur (Amorphous, Quenched) LiquidHigh->PlasticSulfur Rapid Quenching in Cold Water BetaSulfur->Start Slow cooling below 95.3°C BetaSulfur->LiquidLow Heated to 119°C (Melts) PlasticSulfur->Start Aging over time (Hours/Days)

Experimental Data on Molten Sulfur Viscosity

A key thermal phenomenon occurs when sulfur is heated as a liquid. The viscosity of molten sulfur changes dramatically at around 160°C due to a process called depolymerization.

Temperature Range Viscosity Trend Underlying Molecular Process
From Melting Point (~119°C) to ~160°C Viscosity increases by over 10,000-fold [3] S₈ rings break open and polymerize into long, chain-like molecules (catena-sulfur), which become entangled [3].
Above ~200°C Viscosity decreases sharply [1] [4] The long polymer chains depolymerize, breaking down into smaller fragments, which flow more easily [1] [4].

This viscosity change is visually summarized below:

G LowTemp Low Temp (~120°C - 160°C) Polymerization Polymerization S8 Rings → Long Chains LowTemp->Polymerization HighViscosity Viscosity Rapidly Increases Polymerization->HighViscosity Depolymerization Depolymerization Chains Break Down HighViscosity->Depolymerization Heating Continues HighTemp High Temp (>200°C) LowViscosity Viscosity Decreases Depolymerization->LowViscosity

Key Experimental Protocols

The thermal behavior of sulfur is typically characterized through several classic laboratory methods.

  • Differential Scanning Calorimetry (DSC): This is the primary technique for quantifying thermal transitions [3]. You would observe a clear endothermic peak at approximately 95.3°C corresponding to the solid-solid phase transition from α-sulfur to β-sulfur. A larger endothermic peak at around 119°C indicates the melting of β-sulfur [3] [2].

  • Preparation of Monoclinic (β) Sulfur [2]:

    • Procedure: Slowly heat pure rhombic (α) sulfur in an evaporating dish until it completely melts.
    • Cooling: Allow the molten sulfur to cool slowly until a solid crust forms.
    • Crystal Harvesting: Make two holes in the crust and pour out any remaining liquid sulfur. Upon removing the crust, you will find long, needle-shaped crystals of β-sulfur on the underside.
    • Key Consideration: β-sulfur is only stable above 95.3°C and will gradually revert to the more stable α-sulfur at room temperature over a period of hours to days.
  • Preparation of Plastic Sulfur [2]:

    • Procedure: Heat sulfur to near its boiling point (above 160°C) until it becomes a dark red, viscous liquid.
    • Quenching: Rapidly pour the molten sulfur into a large volume of cold water.
    • Result: This sudden cooling yields soft, elastic, yellow rubbery strands known as plastic sulfur.
    • Key Observation: This amorphous form is metastable. It will harden and slowly revert to crystalline α-sulfur over time.
  • Viscosity Measurement of Molten Sulfur [3]:

    • Setup: Use a viscometer suitable for high-temperature measurements.
    • Heating Profile: Gradually heat molten sulfur from its melting point (119°C) to over 200°C while continuously measuring viscosity.
    • Expected Result: You will document a dramatic increase in viscosity, peaking around 160°C, followed by a sharp decrease at higher temperatures.

References

crystallographic data octathiocane versus hexathiane cyclononathiocane

Author: Smolecule Technical Support Team. Date: February 2026

Crystallographic & Chemical Data of Octasulfur (S₈)

Property Details
Systematic IUPAC Name Cyclo-octasulfur [1]
Other Names Octasulfur, Cyclooctasulfane, Octathiocane [1]
Chemical Formula S₈ [1]
Molar Mass 256.48 g·mol⁻¹ [1]
Crystal System Rhombohedral (standard state), and two monoclinic forms (α-sulfur, β-sulfur) [1]
Molecular Symmetry Crown conformation with D4d point group symmetry [1]
S–S Bond Length ~2.05 Å [1]
Melting Point 119 °C [1]
Boiling Point 444.6 °C [1]
Density 2.07 g/cm³ [1]
Appearance Vivid, yellow, translucent crystals [1]

Experimental Protocols in Crystallography

While specific synthesis protocols for these sulfur allotropes are not detailed in the search results, the general methodologies for obtaining crystallographic data are well-established. The workflow can be summarized in the following diagram:

cluster_1 Phase Determination Methods Start Crystal Preparation A Data Collection (X-ray diffraction) Start->A B Data Processing (Integration, Scaling) A->B C Phase Determination B->C D Model Building & Refinement C->D C1 Molecular Replacement (Using a known model) C->C1 C2 Experimental Phasing C->C2 E Validation & Deposition D->E C21 Anomalous Dispersion (SAD/MAD) e.g., using Sulfur's signal C2->C21 C22 Heavy-Atom Isomorphous Replacement C2->C22

Key Experimental Considerations:

  • Data Collection for Anomalous Phasing: For de novo structure determination, especially using the weak anomalous signal from native sulfur atoms (S-SAD), collecting high-quality data is crucial. This involves strategies to minimize errors from radiation damage and the instrument itself [2]. Multi-axis goniometers are often used to collect complete data, which is particularly important for crystals in low-symmetry space groups [3].
  • Absorption Correction: This is a critical step in data processing, especially for experiments using long-wavelength X-rays which are highly absorbed by matter. Standard empirical methods correct for absorption by minimizing differences between symmetry-related reflections. For very long wavelengths (e.g., to exploit sulfur's anomalous signal near its ~5.02 Å absorption edge), more sophisticated analytical absorption corrections (like the tomography-based ray-tracing method in the AnACor software) are superior. These methods use a 3D model of the crystal and surrounding material to calculate more accurate absorption correction factors, leading to better data quality and more successful phasing [3].
  • Sample Preparation for Micro-crystallography: Modern techniques like serial crystallography use thousands of micro-crystals. Transitioning from growing single crystals via vapor diffusion to producing large volumes of micro-crystals involves optimizing the crystallization phase diagram to enhance nucleation. This can be achieved by moving to batch crystallization methods and potentially using micro-seeding to control crystal number and size [4].

Relevance to Drug Development

Although octasulfur itself is not a drug, the principles of its study are highly relevant to the pharmaceutical field.

  • S-SAD Phasing: The sulfur atoms in the methionine and cysteine residues of proteins can be used for experimental phasing via the Single-wavelength Anomalous Dispersion (SAD) method. Optimizing data collection at longer X-ray wavelengths (e.g., ~2.75 Å to 3 Å) can make this native sulfur signal detectable, avoiding the need to introduce heavier atoms like selenium [3]. This is a valuable tool for determining the structures of novel drug targets.
  • Advanced Facilities: Drug discovery relies on quick and reliable macromolecular crystallography (MX) experiments. High-throughput, automated synchrotron beamlines, like those at Diamond Light Source, allow for the rapid collection of high-quality data on many crystals, which is essential for accelerating drug discovery pipelines [5].

References

×

Physical Description

Dry Powder
Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals; Water or Solvent Wet Solid; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, Liquid; Liquid
Pale yellow crystals or powder with faint odor of rotten eggs; [CAMEO]
YELLOW SOLID IN VARIOUS FORMS.

Color/Form

Pure sulfur exists in two stable crystalline forms, alpha and beta, and at least two amorphous (liquid) forms. Alpha-sulfur: rhombic, octahedral, yellow crystals; beta-sulfur: monoclinic, prismatic, pale-yellow crystals
Yellow orthorhombic crystals /Sulfur (rhombic) (alpha)/
Yellow monoclinic needles, stable 95.3-120 °C /Sulfur (monoclinic) (beta)/
Yellow solid or amber-colored molten liquid.

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Exact Mass

255.7765694 g/mol

Monoisotopic Mass

255.7765694 g/mol

Boiling Point

444.61 °C
445 °C

Flash Point

405 °F (207 °C) (Closed cup)
160 °C c.c.

Heavy Atom Count

8

Taste

Faint taste
Tasteless

Vapor Density

Density of vapor/density of air, 470 °C: 7.837

Density

2.07 g/cu cm (Sulfur (rhombic)/; 2.00 (Sulfur (monoclinic)/
Amber-colored crystals. The stable at ordinary temperature, density: 2.06; when heated to 94.5 °C becomes opaque owing to formation of monoclinic sulfur /alpha-Sulfur/
Opaque, light- yellow, brittle, needle-like crystals; stable between 94.5 oto 120 °C. Passes slowly into the rhombic form on standing; density 1.96; mp 115.21 °C /beta-Sulfur/
2.1 g/cm³

Odor

Pure sulfur is odorless, but traces of hydrocarbon impurity may impart an oily and/or rotten egg odor

Melting Point

95.3 °C /(Sulfur rhombic transforms to monoclinic)/; 115.21 °C /Sulfur (monoclinic)/
Ignites in air above 261 °C, in oxygen below 260 °C, burning to the dioxide; combines readily with hydrogen; combines in the cold with fluorine, chlorine, and bromine; combines with carbon at high temperatures; reacts with silicon, phosphorus, arsenic, antimony and bismuth at their melting points; combines with nearly all metals; with lithium, sodium, potassium, copper, mercury and silver in the cold on contact with the solid; with magnesium, zinc and cadmium very slightly in the cold, more readily on heating; with other metals at high temperatures. Does not react with iodine, nitrogen, tellurium, gold, platinum and iridium.
MP: 106.8 °C /gamma-Sulfur/
120 °C (amorphous)

UNII

70FD1KFU70

Related CAS

9035-99-8

Drug Indication

Topically it is indicated for dandruff, acne, Hayfever, common cold, scaly and red skin patches (seborrheic dermatitis). Poison ivy, and sumac infections.

Therapeutic Uses

Sulfur is a keratolytic agent and scabicide.
Topical sulfur preparations are used principally for the symptomatic treatment of acne vulgaris. Although the drug may relieve plugging and rupturing of follicles, ease the evacuation of comedones, and promote peeling of the skin, some clinicians believe that topical sulfur may also promote the formation of new comedones.
Topical 5-10% sulfur ointment (in a petrolatum base; no longer commercially available in the US) has been used for the treatment of scabies. Because sulfur ointment is messy, malodorous, tends to stain, and can produce an irritant dermatitis, its use has largely been supplanted by permethrin, lindane, or other scabicides for most patients.
For relief of itching and scalp flaking associated with dandruff, 2-5% "sulfur" alone or, most often, in combination with salicylic acid, usually is used as a lotion shampoo. The lotion should be applied to wet hair and massaged vigorously into the scalp; the scalp then is rinsed thoroughly and application of the lotion and rinsing is repeated. The lotion usually is used as a shampoo twice weekly.
MEDICATION (VET): Pragmatar ointment (Tar-sulfur-salicyclic acid) ... /is used/ in the treatment and control of non-specific dermatoses, subacute and chronic eczema, itching lesions of chronic atopic dermatitis and pruritus, and to relieve itching of ringworm and fungus infections of dogs and cats.

Pharmacology

Sulfur is converted to hydrogen sulfide (H2S) through reduction, partly by bacteria. H2S has a lethal action on bacteria (possibly including Propionibacterium acnes) which plays a role in acne, fungi, and parasites such as scabies mites.

Mechanism of Action

Sulfur acts as a keratolytic agent and also it has antibacterial activity. It also kills fungi, scabies mites and other parasites. Precipitated sulfur and colloidal sulfur are used, in form of lotions, creams, powders, soaps, and bath additives, for the treatment of acne vulgaris, acne rosacea, and seborrhoeic dermatitis.

Vapor Pressure

3.95X10-6 mm Hg at 30.4 °C

Impurities

Molten sulfur has impurities of selenium, tellurium, arsenic, chlorine, & ash
Liquid sulfur /may contain/ hydrogen sulfide.
... Pharmaceutical and other commercial sulfur often contains talcum, bentonite, or organic impurities ...
Crude sulfur contains small percentages of carbonaceous matter. The amount of impurity is usually determined by combustion.

Other CAS

10544-50-0
1326-66-5

Absorption Distribution and Excretion

Intended for local use only, no systemic absorption.

Metabolism Metabolites

Intended for local use only, no systemic absorption.

Wikipedia

Octasulfur

Drug Warnings

Topical preparations containing sulfur are intended for external use only. Topical sulfur-containing preparations should not be used near the eyes; ... If topical sulfur-containing preparations are used for self-medication and the condition worsens or persists after regular use as directed, a physician should be consulted. If excessive skin irritation develops or increases during self-medication with a topical sulfur-containing preparation, the drug should be discontinued and a physician or pharmacist consulted. Combination topical preparations containing sulfur and resorcinol should not be used for self-medication of large areas of the body or of areas with broken skin. When used for self-medication of acne, topical "sulfur"-containing preparations generally should not be used concurrently with other topical acne medications unless otherwise directed by a physician.
Topical preparations containing sulfur should not be used in children younger than 2 years of age except under the direction and supervision of a physician.
Local irritation of the skin, eyes, or resp tract may occur and, therefore, contact with eyes should be avoided. ... Repeated applications may cause dermatitis, sometimes severe (eg, dermatitis venenata). In concn greater than 15%, sulfur is very irritating to the skin. Sulfur ointment stains clothing, bedding, and metal, incl jewelry. ... Headache, vomiting, muscle cramps, dizziness, collapse ... has reportedly occurred following topical application of sulfur powder or sulfur ointment to pt with eczema. ... Topical application of a 10% sulfur ointment for 3 days on infants with scabies reportedly caused systemic toxicity and several deaths.

Biological Half Life

Intended for local use only, no systemic absorption.

Use Classification

Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Antidandruff; Antistatic; Antiseborrhoeic; Antimicrobial

Methods of Manufacturing

A Claus sulfur recovery unit consists of a combustion furnace, waste heat boiler, sulfur condenser, and a series of catalytic stages each of which employs reheat, catalyst bed, and sulfur condenser. Typically, two or three catalytic stages are employed. The Claus process converts hydrogen sulfide to elemental sulfur via a two-step reaction. The first step involves controlled combustion of the feed gas to convert approximately one-third of the hydrogen sulfide to sulfur dioxide and noncatalytic reaction of unburned hydrogen sulfide with sulfur dioxide. In the second step, the Claus reaction, the hydrogen sulfide and sulfur dioxide react over a catalyst to produce sulfur and water. ... The amount of combustion air is tightly controlled to maximize sulfur recovery, ie, maintaining the appropriate reaction stoichiometry of 2:1 hydrogen sulfide to sulfur dioxide throughout downstream reactors. Typically, sulfur recoveries of up to 97% can be achieved.
The /Frasch/ process ... consists of injecting large quantities of hot water directly into the deposit, and then pumping the molten sulfur to the surface.
... Low-grade ores by Chemico process, smelter waste gas, sour natural gas, coal, iron, pyrites, gypsum, solvent extraction of volcanic ash, petroleum, coke oven gas, photolysis of hydrogen sulfide.
Two forms of sulfur of 99.5% purity or better are recognized in pharmacy: sublimed sulfur, also known as flowers of sulfur, and precipitated sulfur, also known as milk of sulfur, made by boiling sublimed sulfur with lime and precipitating with hydrochloric acid. Other sulfur preparations include: washed sulfur, made by treating sublimed sulfur with ammonia and washing with water to dissolve impurities, particularly arsenic; sulfurated lime, the active component of Vleminckx's lotion, made by boiling sublimed sulfur with lime, resulting in formation of calcium pentasulfide and calcium thiosulfate; and sulfurated potash (K2(Sx)), also known as liver of sulfur, made by heating sublimed sulfur with potassium carbonate.
Elemental sulfur /may be/ recovered via petroleum product desulfurization; plus sulfur and sulfuric acid, resulting from flue gas-purification.

General Manufacturing Information

Rubber Product Manufacturing
Utilities
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Wholesale and Retail Trade
All Other Basic Inorganic Chemical Manufacturing
Construction
Rubber Product Manufacturing
Primary Metal Manufacturing
Mining (except Oil and Gas) and support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Petrochemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Textiles, apparel, and leather manufacturing
Synthetic Rubber Manufacturing
Transportation Equipment Manufacturing
Paper Manufacturing
Miscellaneous Manufacturing
Industrial Gas Manufacturing
Sulfur: ACTIVE
Sulfur, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
The WHO Recommended Classification of Pesticides by Hazard identifies sulfur (technical grade) as Class III: slightly hazardous; Main Use: fungicide (other than for seed treatment), insecticide.
The previous decade has seen a rapid shift in the mode of sulfur production with native sulfur recovery by the Frasch process being eliminated in the United States and in steep decline elsewhere. The increasing reliance on sour natural gas (CH4, H2S, and CO2) throughout the World and the production of low sulfur fuels in refineries has resulted in nearly all of the World's elemental sulfur coming from conversion of H2S.
Ultra-low sulfur diesel (ULSD) is diesel fuel with 15 parts per million or lower sulfur content. The U.S. Environmental Protection Agency requires 80% of the highway diesel fuel refined in or imported into the United States (100% in California) to be ultra-low sulfur diesel. One hundred percent must be ULSD nationwide by 2010. Currently, the vast majority of ultra-low sulfur diesel is produced from petroleum. However, biodiesel (along with some emerging advanced fuels) is inherently ultra-low sulfur and could help meet ULSD requirements in the future. Ultra-low sulfur content in diesel fuel is beneficial because it enables use of advanced emission control technologies on light- and heavy-duty diesel vehicles. The combination of ULSD with advanced emission control technologies is sometimes called "clean diesel."
... in massive elemental form sulfur is referred to as brimstone
For more General Manufacturing Information (Complete) data for Sulfur, Elemental (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: EPA-ORD/EPA-OST IO-3.3; Procedure: X-ray fluorescence spectroscopy; Analyte: sulfur; Matrix: air; Detection Limit: 2.6 nanogram/sq centimeter.
Elemental sulfur in either its ore or its refined state can generally be recognized by its characteristic yellow color or by the generation of sulfur dioxide when it is burned in air. Its presence in an elemental state or in a compound can be detected by heating the material with sodium carbonate and rubbing the fused product on a wet piece of silver metal. A black discoloration of the silver indicates the presence of sulfur.
AOAC Method 952.25. Sulfur; Titrimetric carius combustion method (12) Official final action (not applicable in presence of phosphorus). Place weighed sample /greater or equal to 0.75 mg sulfur/ in combustion tube, add /fine crystals of/ sodium chloride 100% in excess of amt equivalent to sulfur sample, and ... /add 0.5 + or - 0.03 mL fuming nitric acid. Using blast lamp & holding at 30-40 deg angle, slowly rotate tube in flame until wall thickens, pull out, and seal off. Immediately place tube in furnace and heat 5 hr at 250 or 300 + or - 10 °C. Remove vented tube from furnaces and cut off constricted end./ Transfer contents of tube to 50 mL beaker, rinsing tube 4-6 times with 3-5 mL portions water. Evaporate to dryness on steam bath. Dissolve residue in 10 mL water, pour solution into titration cell, add 1 drop phenolphthalein, and make just alkaline with about 0.1 N sodium hydroxide, then acid with about 0.02 N hydrochloric acid, adding 1 drop excess. Add about 0.15 g of /tetrahydroxyquinone sulfate/ indicator, stir to dissolve ... using enough alcohol so that final soln contains about 50%. Titrate with standard barium chloride soln from 5 mL buret until stable color of soln immediately after stirring matches standard glass color filter. ... % sulfur= (mL barium chloride - mL blank) X normality X 16.032 X 100 mg/mg sample /Total sulfur/.
AOAC Method 955.48. Sulfur; Gravimetric carius combustion method (13) Official final action (Applicable in presence of phosphorus). /Place weighed sample (greater or equal to 0.75 mg sulfur) in combustion tube, add fine crystals of sodium chloride 100% in excess of amt equivalent to sulfur sample, and add 0.5 + or - 0.03 mL fuming nitric acid. Using blast lamp & holding at 30-40 deg angle, slowly rotate tube in flame until wall thickens, pull out, and seal off. Immediately place tube in furnace and heat 5 hr at 250 or 300 + or - 10 °C. Remove vented tube from furnaces and cut off constricted end. Transfer contents of tube to 50 mL beaker, rinsing tube 4-6 times with 3-5 mL portions water. Evaporate to dryness on steam bath./ Dissolve residue ... in 3 mL water, pour into previously ignited and weighed (with filter stick) porcelain crucible. Place crucible on steam bath until soln is near boiling point. ... Slowly draw off soln, and rinse precipitate ... Place crucible and filter in larger crucible and dry in oven for 10 min at about 110 °C. Ignite in furnace 10 min at 700-750 °C ... cool on metal block 30 min or in desiccator 1 hr, and weigh. Determine blank on reagents. % sulfur= (wt of barium sulfate - blank) x 0.1374 X 100/wt sample /Total sulfur/.
For more Analytic Laboratory Methods (Complete) data for Sulfur, Elemental (16 total), please visit the HSDB record page.

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from chlorates, nitrates, other oxidizing materials, and hydrocarbons.
Store away from sparks, fire, flames. Isolate from oxidizing materials.
Store the material in a well-ventilated, secure area out of reach of children and domestic animals. Do not store food, beverages or tobacco products in the storage area. Prevent eating, drinking, tobacco use, and cosmetic application in areas where there is a potential for exposure to the material. Wash thoroughly with soap and water after handling.
Sulfur dust suspended in air ignites easily. Keep away from heat, sparks, and flame.

Stability Shelf Life

Preparations containing sulfur may react with metals including silver and copper, resulting in discoloration of the metal.

Dates

Last modified: 08-15-2023
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